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  • Product: (2,5-Dioxoimidazolidin-4-yl)acetyl chloride
  • CAS: 51876-11-0

Core Science & Biosynthesis

Foundational

The Chemical Architecture and Synthetic Utility of (2,5-Dioxoimidazolidin-4-yl)acetyl Chloride

Executive Summary (2,5-Dioxoimidazolidin-4-yl)acetyl chloride (CAS: 51876-11-0) is a highly reactive, bifunctional electrophile that serves as a cornerstone in modern medicinal chemistry and drug discovery[1]. Featuring...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2,5-Dioxoimidazolidin-4-yl)acetyl chloride (CAS: 51876-11-0) is a highly reactive, bifunctional electrophile that serves as a cornerstone in modern medicinal chemistry and drug discovery[1]. Featuring a rigid, hydrogen-bond-donating hydantoin (imidazolidine-2,4-dione) core tethered to an acyl chloride moiety, this scaffold enables the rapid generation of diverse peptidomimetics and heterocyclic libraries. This technical guide details the physicochemical properties, mechanistic reactivity, and validated experimental workflows for utilizing this building block in the synthesis of novel therapeutics, including antimycobacterial and anticancer agents[2][3].

Molecular Architecture & Physicochemical Profile

The structural uniqueness of (2,5-dioxoimidazolidin-4-yl)acetyl chloride lies in its combination of the stable, pharmacologically privileged hydantoin ring with a highly labile acyl chloride linker. The hydantoin core provides critical hydrogen-bonding interactions (two hydrogen bond donors and two acceptors) essential for target protein binding, while the acyl chloride allows for modular, high-efficiency bioconjugation[4][5].

Table 1: Physicochemical Properties

Property Value
IUPAC Name 2-(2,5-dioxoimidazolidin-4-yl)acetyl chloride
CAS Number 51876-11-0
Molecular Formula C5H5ClN2O3
Molecular Weight 176.56 g/mol
Polar Surface Area (PSA) 82.25 Ų

| Physical State | Solid (Standard conditions) |

(Data aggregated from verified chemical databases[1][6])

Mechanistic Reactivity: The Acyl Chloride Advantage

In synthetic workflows, coupling the parent acid—(2,5-dioxoimidazolidin-4-yl)acetic acid—directly to amines using standard peptide coupling reagents (e.g., EDC, HATU) frequently results in suboptimal yields. This is primarily due to the steric hindrance and electronic deactivation induced by the adjacent hydantoin ring.

By converting the carboxylic acid to an acyl chloride, the electrophilicity of the carbonyl carbon is maximized. The highly polarized C-Cl bond lowers the activation energy required for nucleophilic acyl substitution, enabling rapid, high-yielding conjugation even with sterically hindered or weakly nucleophilic substrates such as primary sulfonamides[2].

Regioselectivity Considerations: When utilizing this scaffold, scientists must account for potential regioselectivity issues. While the alkylation of hydantoins typically yields 3-substituted products, reactions involving the highly reactive acyl chloride can exhibit inverse regioselectivity under certain basic conditions, occasionally leading to N1-substituted isomers[3]. This necessitates strict temperature control and the strategic selection of non-nucleophilic bases during coupling.

Experimental Workflows: Synthesis & Bioconjugation

The following protocols have been optimized for high-fidelity synthesis and self-validation, minimizing side reactions such as ketene formation or auto-acylation.

Protocol A: Synthesis of the Acyl Chloride Precursor

Objective: Convert (2,5-dioxoimidazolidin-4-yl)acetic acid to its corresponding acyl chloride.

  • Reagent Preparation: Suspend 1.0 equivalent of the parent acid in anhydrous toluene under an inert argon atmosphere. Causality: Toluene is chosen over dichloromethane (DCM) to allow for a higher reflux temperature, which accelerates the chlorination of this specific sterically demanding substrate.

  • Catalysis: Add a catalytic amount (0.05 eq) of anhydrous N,N-dimethylformamide (DMF). Causality: DMF reacts with the chlorinating agent to form the Vilsmeier-Haack intermediate, a highly electrophilic species that significantly lowers the activation barrier for the conversion of the carboxylic acid to the acyl chloride.

  • Chlorination: Add 3.0 equivalents of thionyl chloride (SOCl₂) dropwise. Causality: SOCl₂ is preferred as the byproducts (SO₂ and HCl) are gaseous and easily removed, driving the reaction to completion via Le Chatelier’s principle.

  • Isolation: Reflux the mixture for 3 hours. Monitor via FT-IR (observing the shift of the carbonyl stretch from ~1710 cm⁻¹ to ~1800 cm⁻¹). Remove volatiles in vacuo to yield the crude acyl chloride, which must be used immediately to prevent atmospheric hydrolysis.

Protocol B: Amide Coupling with Nucleophiles

Objective: Conjugate the acyl chloride to a primary/secondary amine or sulfonamide to generate a target API[2][3].

  • Preparation: Dissolve 1.1 equivalents of the target amine/sulfonamide in anhydrous 1,4-dioxane.

  • Base Addition: Add 2.0 equivalents of triethylamine (TEA). Causality: TEA acts as an acid scavenger, neutralizing the HCl generated during the nucleophilic attack. Without this base, the HCl would protonate the unreacted amine, rendering it non-nucleophilic and stalling the reaction[3].

  • Coupling: Cool the reaction vessel to 0°C. Add the freshly prepared (2,5-dioxoimidazolidin-4-yl)acetyl chloride dropwise. Causality: Maintaining a temperature of 0°C suppresses competing side reactions, specifically the undesired N-acylation of the hydantoin ring's secondary amines.

  • Workup: Allow the reaction to warm to room temperature and stir overnight. Quench with cold water, extract with ethyl acetate, and purify the organic layer via flash chromatography to isolate the final hydantoin-amide conjugate.

G A Hydantoin-5-acetic acid (Precursor) C (2,5-Dioxoimidazolidin-4-yl) acetyl chloride A->C Chlorination (Reflux) B Thionyl Chloride (SOCl2) B->C Catalytic DMF E Hydantoin-Amide Conjugate (Target API) C->E Amide Coupling (Base catalyzed) D Amine / Sulfonamide (Nucleophile) D->E Nucleophilic Attack

Fig 1. Synthetic workflow for hydantoin-amide conjugates via the acyl chloride intermediate.

Applications in Drug Discovery

The (2,5-dioxoimidazolidin-4-yl)acetyl chloride scaffold is highly valued in the development of targeted therapeutics due to the biological ubiquity of the hydantoin pharmacophore[7].

  • Antimycobacterial Agents: Hydantoin derivatives synthesized via this acyl chloride linker have been identified as potent inhibitors of DprE1, an essential enzyme for cell wall biosynthesis in Mycobacterium tuberculosis. The modularity of the acyl chloride allows medicinal chemists to rapidly append various lipophilic groups to optimize the kinetic aqueous solubility and chrom log D of the lead compounds[3].

  • Anticancer & Anticonvulsant Agents: Recent studies have utilized the chloroacetyl chloride linker to synthesize novel hydantoin-sulfonamide conjugates. These compounds have been evaluated via MTT assays against MCF-7 (breast) and A549 (lung) cancer cell lines, demonstrating moderate to high inhibition of cell viability by targeting the PI3Kα enzyme[2].

DrugDiscovery N1 Acyl Chloride Scaffold CAS: 51876-11-0 N2 Parallel Amide Coupling (Library Generation) N1->N2 + Diverse Amines N3 Antimycobacterial Screening (DprE1 Inhibition) N2->N3 N4 Anticancer Screening (PI3Kα Inhibition) N2->N4 N5 Lead Optimization (SAR Studies) N3->N5 Hit ID N4->N5 Hit ID

Fig 2. Drug discovery screening cascade utilizing the hydantoin acyl chloride scaffold.

Conclusion

The strategic utilization of (2,5-dioxoimidazolidin-4-yl)acetyl chloride bypasses the inherent steric and electronic limitations of direct hydantoin-acid peptide coupling. By understanding the mechanistic causality of its reactivity—specifically the necessity of strict temperature control and base selection to mitigate inverse regioselectivity—researchers can reliably leverage this building block to construct high-value, structurally diverse therapeutic libraries.

References

  • Identification and Profiling of Hydantoins—A Novel Class of Potent Antimycobacterial DprE1 Inhibitors , Journal of Medicinal Chemistry - ACS Publications. 3

  • Novel hydantoin derivatives: Synthesis and biological activity evaluation , ResearchGate. 2

  • 51876-11-0 HYDANTOIN-5-ACETYL CHLORIDE, 95 - Dictionnaire , GuideChem. 1

  • Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold , Chemical Reviews - ACS Publications. 4

  • 乙内酰脲-8-乙酸氯 CAS#51876-11-0 | CAS物质库 , CIRS Group. 6

  • Hydantoin , Wikipedia. 7

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of (2,5-Dioxoimidazolidin-4-yl)acetyl Chloride: A Technical Whitepaper

Prepared for: Researchers, Scientists, and Drug Development Professionals Domain: Medicinal Chemistry, Peptide Synthesis, and Active Pharmaceutical Ingredient (API) Development Executive Summary In the landscape of moder...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Domain: Medicinal Chemistry, Peptide Synthesis, and Active Pharmaceutical Ingredient (API) Development

Executive Summary

In the landscape of modern drug discovery, the hydantoin scaffold is a privileged structure, offering rigid hydrogen-bonding capabilities crucial for target-receptor interactions. (2,5-Dioxoimidazolidin-4-yl)acetyl chloride —commonly referred to as hydantoin-5-acetyl chloride (CAS: 51876-11-0)—serves as a critical, highly reactive electrophilic intermediate. It is predominantly utilized to append the hydantoin moiety to complex amines or hydroxylamines, a pathway essential for synthesizing potent receptor tyrosine kinase inhibitors, such as VEGFR-2 (KDR) antagonists [1].

As a Senior Application Scientist, I approach this compound not merely as a reagent, but as a kinetic intermediate. Its extreme moisture sensitivity and electrophilicity dictate that its physicochemical properties must be understood in tandem with its stable precursor, hydantoin-5-acetic acid. This whitepaper provides an in-depth analysis of its properties, the causality behind handling protocols, and self-validating methodologies for its application in pharmaceutical synthesis.

Physicochemical Properties & Melting Point Analysis

The physicochemical characterization of (2,5-dioxoimidazolidin-4-yl)acetyl chloride is inherently challenging due to its rapid hydrolysis in the presence of atmospheric moisture. Unlike stable pharmaceutical APIs, this acid chloride is a transient species.

The Melting Point Paradox

A common hurdle in literature is the search for a definitive melting point for the acid chloride (CAS 51876-11-0) [2]. Because it is a highly reactive acyl chloride, it typically presents as a low-melting, hygroscopic solid or a viscous oil that degrades rapidly upon exposure to ambient humidity.

To establish a reliable baseline for characterization, we must benchmark it against its stable synthetic precursor: Hydantoin-5-acetic acid (CAS 5427-26-9) . The precursor exhibits a well-documented melting point of 214–215 °C (with decomposition) [3]. The conversion of the carboxylic acid to the acyl chloride eliminates intermolecular hydrogen bonding normally facilitated by the carboxyl group, drastically lowering the melting point and increasing volatility and reactivity.

Quantitative Data Summary

The following table summarizes the comparative physicochemical parameters of the reactive intermediate and its stable precursor.

Property(2,5-Dioxoimidazolidin-4-yl)acetyl chlorideHydantoin-5-acetic acid (Precursor)
CAS Number 51876-11-05427-26-9
Molecular Formula C₅H₅ClN₂O₃C₅H₆N₂O₄
Molecular Weight 176.56 g/mol 158.11 g/mol
Melting Point Low-melting solid/oil (Moisture sensitive)214–215 °C (Decomposes)
Polar Surface Area (PSA) 82.25 Ų93.22 Ų
Physical State Fuming solid/viscous liquidCrystalline powder
Storage Requirements Strict inert atmosphere (Argon/N₂), < 4 °CAmbient, dry conditions

Mechanistic Role in Pharmaceutical Synthesis

The primary utility of hydantoin-5-acetyl chloride lies in its ability to form robust amide or ester linkages. In oncology drug development, for instance, it is reacted with O-cyclopentylmethylhydroxylamine to form hydroxamic acid esters. These esters are potent inhibitors of VEGFR-2, halting tumor angiogenesis [1].

The causality of choosing the acid chloride over standard peptide coupling reagents (like HATU or EDC) lies in atom economy and reaction kinetics. The hydantoin ring is sterically demanding; the acyl chloride provides the absolute maximum electrophilicity required to drive the coupling with sterically hindered or poorly nucleophilic amines to completion.

Workflow A Hydantoin-5-acetic acid (CAS 5427-26-9) Stable Precursor B Activation (Oxalyl Chloride + cat. DMF) A->B C Hydantoin-5-acetyl chloride (CAS 51876-11-0) Reactive Electrophile B->C D Nucleophilic Attack (Hydroxylamine derivative) C->D E Hydroxamic Acid Ester VEGFR-2 (KDR) Inhibitor D->E

Workflow for the synthesis and application of Hydantoin-5-acetyl chloride in drug discovery.

Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (KDR) Receptor VEGF->VEGFR2 Activates Angiogenesis Tumor Angiogenesis (Blocked) VEGFR2->Angiogenesis Pathway Halted Inhibitor Hydantoin-derived Hydroxamic Acid Inhibitor->VEGFR2 Inhibits Tyrosine Kinase

Mechanism of action for VEGFR-2 inhibition by hydantoin-derived hydroxamic acid esters.

Experimental Protocol: In Situ Generation and Self-Validating Amidation

Because isolated (2,5-dioxoimidazolidin-4-yl)acetyl chloride degrades rapidly, field-proven methodologies rely on in situ generation. The following protocol utilizes oxalyl chloride rather than thionyl chloride. Causality: Oxalyl chloride operates under milder conditions (room temperature), preventing the thermal degradation and ring-opening of the sensitive hydantoin moiety that often occurs during harsh thionyl chloride reflux.

Step-by-Step Methodology

Step 1: Pre-Reaction Preparation

  • Flame-dry a 50 mL round-bottom flask under a continuous stream of Argon.

  • Suspend Hydantoin-5-acetic acid (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M concentration).

Step 2: Activation

  • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (0.05 eq). Note: DMF acts as a catalyst by forming the highly reactive Vilsmeier-Haack intermediate.

  • Dropwise, add Oxalyl chloride (1.2 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours until gas evolution (CO and CO₂) ceases and the solution becomes homogeneous.

Step 3: The Self-Validating Analytical Quench (Critical Step)

  • Trustworthiness Check: Never proceed to coupling without proving the acid chloride has formed. Withdraw a 10 µL aliquot of the reaction mixture and quench it into 1 mL of anhydrous methanol containing 10 µL of triethylamine.

  • Analyze this quenched sample via LC-MS. The quantitative formation of the stable methyl ester (m/z [M+H]⁺ = 173.1) confirms complete conversion of the starting material. This self-validating step prevents the waste of expensive downstream amines.

Step 4: Coupling

  • Concentrate the reaction mixture under reduced pressure (using a rotary evaporator flushed with Argon) to remove excess oxalyl chloride and DCM.

  • Re-dissolve the resulting crude (2,5-dioxoimidazolidin-4-yl)acetyl chloride in anhydrous THF.

  • Add the target amine or hydroxylamine (1.1 eq) and an organic base (e.g., N,N-Diisopropylethylamine, 2.5 eq) at 0 °C. Stir for 4 hours.

Step 5: Workup and Isolation

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the final hydantoin derivative via flash column chromatography.

Conclusion

(2,5-Dioxoimidazolidin-4-yl)acetyl chloride is a highly reactive, moisture-sensitive electrophile whose physical properties—such as its low melting point and high volatility—necessitate specialized handling. By benchmarking it against its stable precursor (melting point 214–215 °C) and employing self-validating in situ generation protocols, researchers can reliably harness its reactivity. Understanding the causality behind reagent selection and reaction conditions ensures high-fidelity synthesis of complex pharmaceutical intermediates, particularly in the development of targeted kinase inhibitors.

References

  • Google Patents. "WO2005054179A2 - Hydroxamic acid esters and pharmaceutical use thereof." Google Patents, 2005.
Foundational

Solubility of (2,5-Dioxoimidazolidin-4-yl)acetyl chloride in polar aprotic solvents

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Core Focus: Solvation thermodynamics, kinetic stability, and self-validating protocols for (2,5-Dioxoimidazolidin-4-yl)acetyl chlor...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Core Focus: Solvation thermodynamics, kinetic stability, and self-validating protocols for (2,5-Dioxoimidazolidin-4-yl)acetyl chloride.

The Dual-Nature Challenge of (2,5-Dioxoimidazolidin-4-yl)acetyl chloride

Handling (2,5-Dioxoimidazolidin-4-yl)acetyl chloride (CAS: 51876-11-0) presents a unique thermodynamic and kinetic paradox in synthetic organic chemistry and drug development. The molecule is defined by two highly contrasting functional moieties:

  • The Hydantoin Ring: A highly polar, five-membered cyclic urea derivative rich in hydrogen-bond donors (–NH) and acceptors (C=O). Solvating this moiety typically requires high-polarity media to overcome strong intermolecular crystal lattice energies[1].

  • The Acyl Chloride Group: A highly electrophilic, moisture-sensitive functional group. It strictly precludes the use of protic solvents (water, alcohols, amines), which would trigger rapid, exothermic nucleophilic acyl substitution, yielding the corresponding carboxylic acid and HCl gas[2].

To dissolve this compound without destroying its reactive core, researchers must utilize polar aprotic solvents . However, not all polar aprotic solvents are chemically inert toward acyl chlorides. Selecting the correct solvent requires a deep understanding of latent nucleophilicity and solvent-substrate adduct formation.

The Causality of Solvent Selection: Traps and Triumphs

While polar aprotic solvents lack acidic protons, their highly polarized bonds can act as nucleophiles under specific conditions. As a Senior Application Scientist, it is critical to recognize that bulk solvent concentration drives equilibrium; a solvent that is "mildly reactive" becomes a primary reactant when used as the dissolution matrix.

The DMSO Trap: Pummerer-Type Activation

Dimethyl sulfoxide (DMSO) boasts an exceptionally high dielectric constant ( ϵ=46.7 ), making it an outstanding solvent for hydantoin derivatives[1]. However, dissolving an acyl chloride in bulk DMSO is a catastrophic error. The highly polarized oxygen atom of DMSO attacks the electrophilic acyl carbon, triggering a Pummerer-type rearrangement. This rapidly generates a chlorodimethylsulfonium salt—the highly reactive intermediate utilized in Swern oxidations[3].

  • Causality: The thermodynamic driving force of forming the stable sulfonium leaving group irreversibly destroys the acyl chloride functionality, leading to complex degradation profiles.

The DMF Trap: Vilsmeier-Haack Complexation

N,N-Dimethylformamide (DMF) is another powerful polar aprotic solvent ( ϵ=36.7 ). While frequently used in catalytic amounts to synthesize acyl chlorides from carboxylic acids, using it as a bulk solvent for an already-formed acyl chloride is highly detrimental. DMF acts as an oxygen nucleophile toward the acyl chloride, forming a chloroiminium ion, commonly known as the Vilsmeier-Haack reagent[4].

  • Causality: In bulk DMF, the equilibrium heavily favors the formation of this adduct. While the Vilsmeier-Haack reagent is useful for formylation reactions, its formation consumes the target acyl chloride, rendering it useless for standard amide or ester coupling workflows.

The Optimal Matrix: Acetonitrile (MeCN) and THF

To achieve stable solvation, the solvent must possess a high enough dielectric constant to disrupt the hydantoin hydrogen-bond network, yet lack nucleophilic oxygen or sulfur centers capable of attacking the acyl carbon.

  • Acetonitrile (MeCN): With a dielectric constant of 37.5 and a dipole moment of 3.92 D, MeCN provides excellent solvation for the hydantoin ring. The nitrile nitrogen is insufficiently nucleophilic to attack the acyl chloride, ensuring long-term kinetic stability.

  • Tetrahydrofuran (THF): Though less polar ( ϵ=7.5 ), the ethereal oxygen in THF is sterically hindered and electronically stable enough to avoid ring-opening or adduct formation with the acyl chloride at standard temperatures.

Quantitative Data & Solubility Profiles

The following table summarizes the physicochemical properties of common polar aprotic solvents and their mechanistic compatibility with (2,5-Dioxoimidazolidin-4-yl)acetyl chloride.

SolventDielectric Constant ( ϵ )Dipole Moment (D)Hydantoin Solvation CapacityAcyl Chloride ReactivityScientific Verdict
Acetonitrile (MeCN) 37.53.92HighInert Highly Recommended
Tetrahydrofuran (THF) 7.51.75ModerateInert Recommended
Dichloromethane (DCM) 9.11.60Low-ModerateInert Acceptable (Suspension)
N,N-Dimethylformamide (DMF) 36.73.86Very HighVilsmeier-Haack Adduct Avoid as Bulk Solvent
Dimethyl Sulfoxide (DMSO) 46.73.96Very HighSwern/Pummerer Adduct Strictly Avoid

Mechanistic Pathways of Solvation vs. Degradation

The diagram below maps the divergent chemical pathways of (2,5-Dioxoimidazolidin-4-yl)acetyl chloride when exposed to different polar aprotic solvents.

G Substrate (2,5-Dioxoimidazolidin-4-yl) acetyl chloride DMSO DMSO (Bulk Solvent) Substrate->DMSO Dissolution DMF DMF (Bulk Solvent) Substrate->DMF Dissolution MeCN MeCN / THF (Bulk Solvent) Substrate->MeCN Dissolution Swern Chlorodimethylsulfonium Salt (Degradation) DMSO->Swern Pummerer-type Reaction VH Chloroiminium Ion (Vilsmeier-Haack Adduct) DMF->VH Nucleophilic Attack by O Stable Stable Solvation (Intact Acyl Chloride) MeCN->Stable Non-reactive Coordination

Caption: Mechanistic divergence of (2,5-Dioxoimidazolidin-4-yl)acetyl chloride in polar aprotic solvents.

Self-Validating Protocol: Anhydrous Solvation in Acetonitrile

To ensure absolute scientific integrity, the preparation of a (2,5-Dioxoimidazolidin-4-yl)acetyl chloride solution must be treated as a self-validating system. The following protocol utilizes MeCN and integrates real-time analytical feedback to prove the absence of degradation.

Step 1: Solvent Purification and Verification
  • Action: Pass HPLC-grade Acetonitrile through an activated alumina solvent purification system. Perform a Karl Fischer titration on the output.

  • Causality: The target moisture level must be strictly < 10 ppm . Even trace amounts of water will outcompete the solvent matrix, acting as a highly efficient nucleophile that irreversibly hydrolyzes the acyl chloride into a carboxylic acid and HCl gas.

Step 2: Inert Atmosphere Engineering
  • Action: Purge a flame-dried Schlenk flask with high-purity Argon (not Nitrogen) for 15 minutes.

  • Causality: Argon is denser than Nitrogen and ambient air. It provides a superior, heavy protective blanket over the dense MeCN vapors, preventing atmospheric moisture ingress during the addition of the solid substrate.

Step 3: Gravimetric Dissolution
  • Action: Chill the MeCN to 0°C – 5°C using an ice bath. Slowly add the (2,5-Dioxoimidazolidin-4-yl)acetyl chloride under a positive stream of Argon. Stir gently until complete dissolution is achieved.

  • Causality: Lowering the temperature serves a dual purpose: it mitigates the kinetic rate of any latent side reactions with trace impurities, and it reduces the vapor pressure of the solvent, maintaining the integrity of the Argon blanket.

Step 4: In-Situ FTIR Validation (The Self-Validating Step)
  • Action: Extract a 0.1 mL aliquot using a dry, gas-tight syringe and analyze via an ATR-FTIR spectrometer housed in a dry environment.

  • Causality & Validation: You must observe two distinct carbonyl (C=O) stretching frequencies:

    • ~1800 cm⁻¹: Confirms the intact, highly strained acyl chloride C=O.

    • ~1710–1740 cm⁻¹: Confirms the intact hydantoin ring C=O groups. If a broad peak appears at ~3300 cm⁻¹ (–OH stretch) or a new peak emerges at ~1700 cm⁻¹ (carboxylic acid C=O), the system has failed due to moisture ingress. The absence of these degradation peaks self-validates the protocol, proving the acyl chloride is solvated and chemically intact.

References

  • Yu, C., et al. "Solubility Measurement and Data Correlation of 5,5-Dimethylhydantoin in 12 Pure Solvents at Temperatures from 283.15 to 323.15 K." Journal of Chemical & Engineering Data, ACS Publications, 2020.[Link]

  • Wang, H., et al. "Convenient Preparation of N-Acylbenzoxazines from Phenols, Nitriles, and DMSO Initiated by a Catalytic Amount of (COCl)2." The Journal of Organic Chemistry, ACS Publications, 2021.[Link]

  • Heravi, M. M., et al. "Beyond a solvent: triple roles of dimethylformamide in organic chemistry." RSC Advances, RSC Publishing, 2018.[Link]

  • Liu, Y., et al. "Flow Photo-on-Demand Synthesis of Vilsmeier Reagent and Acyl Chlorides from Chloroform and Its Applications to Continuous Flow Synthesis of Carbonyl Compounds." Organic Process Research & Development, ACS Publications, 2023.[Link]

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Exploratory

Comprehensive Technical Guide: Toxicity, Handling, and Safety Protocols for (2,5-Dioxoimidazolidin-4-yl)acetyl chloride

Executive Summary & Chemical Identity (2,5-Dioxoimidazolidin-4-yl)acetyl chloride (CAS: 51876-11-0), commonly referred to as hydantoin-5-acetyl chloride, is a highly reactive acyl chloride intermediate[1][2]. In the phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

(2,5-Dioxoimidazolidin-4-yl)acetyl chloride (CAS: 51876-11-0), commonly referred to as hydantoin-5-acetyl chloride, is a highly reactive acyl chloride intermediate[1][2]. In the pharmaceutical and drug development sectors, it serves as a critical building block for synthesizing complex hydantoin derivatives. Most notably, it is utilized in the synthesis of inhibitors targeting matrix metalloproteinases (MMPs) and TNF-α converting enzyme (TACE), which are vital pathways in the treatment of osteoarthritis and rheumatoid arthritis ()[3][4].

Due to its highly electrophilic nature, handling this compound requires stringent anhydrous protocols to prevent violent hydrolysis and the release of toxic, corrosive byproducts[5][6].

Mechanistic Toxicology & Reactivity Profile

As a Senior Application Scientist, it is crucial to understand that the toxicity of (2,5-Dioxoimidazolidin-4-yl)acetyl chloride is not merely an inherent property of the intact molecule, but rather a direct consequence of its chemical reactivity.

The Causality of Toxicity: The primary hazard stems from extreme moisture sensitivity. The carbonyl carbon of the acyl chloride is highly electrophilic. When exposed to ambient humidity or the natural moisture present in human tissues (e.g., mucous membranes, respiratory tract, eyes), the molecule undergoes rapid nucleophilic acyl substitution. Water acts as the nucleophile, attacking the carbonyl carbon and displacing the chloride leaving group.

This exothermic hydrolysis yields two products:

  • The parent carboxylic acid, hydantoin-5-acetic acid ( / )[7].

  • Hydrogen chloride (HCl) gas .

The localized, rapid generation of HCl is the primary driver of the compound's acute toxicity. Upon contact with tissue moisture, HCl forms hydrochloric acid, causing immediate coagulation necrosis (severe chemical burns). If inhaled, the generation of HCl within the lungs can lead to fatal pulmonary edema.

ToxicityPathway A (2,5-Dioxoimidazolidin-4-yl) acetyl chloride C Hydantoin-5-acetic acid A->C Hydrolysis D HCl Gas / Acid A->D Hydrolysis B H2O (Tissue Moisture) B->A Triggers E Severe Tissue Necrosis & Pulmonary Edema D->E Corrosive Action

Caption: Hydrolysis pathway of (2,5-Dioxoimidazolidin-4-yl)acetyl chloride leading to tissue necrosis.

Quantitative Safety Data & GHS Classification

To ensure laboratory safety, all quantitative data and hazard classifications have been summarized below based on standardized safety data sheets ()[5][6].

ParameterData / Classification
CAS Number 51876-11-0
IUPAC Name 2-(2,5-dioxoimidazolidin-4-yl)acetyl chloride
Molecular Formula C5H5ClN2O3
Molecular Weight 176.56 g/mol
GHS Hazard Statements H314 : Causes severe skin burns and eye damage.EUH014 : Reacts violently with water.
Precautionary Statements P260 : Do not breathe dust/fume/gas/mist/vapors/spray.P280 : Wear protective gloves/clothing/eye & face protection.P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses.
Storage Conditions 2-8°C, under inert atmosphere (Argon/N2), strictly anhydrous.

Self-Validating Experimental Protocols: Handling & Quenching

Laboratory protocols must be self-validating —meaning the experimental setup inherently proves its own safety and efficacy at each step through observable physical or chemical cues. The following protocol ensures the safe utilization of this acyl chloride in standard amidation or esterification workflows.

Step-by-Step Methodology

1. Preparation & Transfer (Glovebox/Schlenk Line)

  • Action: Transfer the solid acyl chloride exclusively within a glovebox under an argon atmosphere, or utilize a Schlenk line with flame-dried glassware.

  • Causality: Ambient humidity is sufficient to initiate hydrolysis. Excluding moisture prevents the degradation of the reagent (preserving reaction stoichiometry) and protects the operator from unexpected HCl gas exposure.

2. Reaction Execution

  • Action: Dissolve the reagent in an anhydrous, non-nucleophilic solvent (e.g., dry DCM or THF). Introduce an organic base (e.g., N,N-Diisopropylethylamine, DIPEA) at 1.5 to 2.0 equivalents relative to the acyl chloride.

  • Causality: The base serves a dual purpose: it drives the forward reaction by deprotonating the incoming nucleophile (e.g., an amine) and acts as an HCl scavenger. It precipitates as an inert ammonium salt, preventing the reaction mixture from becoming dangerously acidic and degrading acid-sensitive functional groups.

3. Self-Validating Quenching Procedure

  • Action: Post-reaction, cool the vessel to 0°C using an ice bath. Slowly add cold methanol dropwise, followed by saturated aqueous sodium bicarbonate (NaHCO₃).

  • Causality: Methanol reacts with unreacted acyl chloride to form a stable methyl ester and HCl. This solvolysis is significantly less exothermic and violent than direct hydrolysis with water. The subsequent addition of NaHCO₃ neutralizes the generated HCl.

  • Validation: The system validates itself through visual and chemical cues. The cessation of CO₂ gas evolution (bubbling) upon NaHCO₃ addition confirms that all acidic species have been neutralized. A final pH check of the aqueous layer (must read pH 7-8) validates that the mixture is entirely safe for standard aqueous waste disposal.

HandlingWorkflow A Storage: Inert Atmosphere (Argon/N2, <4°C) B Transfer: Glovebox or Schlenk Line A->B Maintain Dryness C Reaction Execution (Anhydrous Solvents) B->C Exclude O2/H2O D Quenching: Slow addition of cold MeOH or NaHCO3 C->D Neutralize Excess Reagent E Waste Disposal (Aqueous Neutralization) D->E pH 7 Verification

Caption: Step-by-step handling and quenching workflow for moisture-sensitive acyl chlorides.

References

  • Bristol-Myers Squibb Company. "Hydantoin derivatives as inhibitors of matrix metalloproteinases." WIPO (PCT)
  • Teixeira-Dias, J. J. C., et al. "Conformational Landscape and Polymorphism in 5-Acetic Acid Hydantoin." The Journal of Physical Chemistry A, 2020.[Link]

Sources

Foundational

Crystallographic Profiling and 3D Conformational Analysis of (2,5-Dioxoimidazolidin-4-yl)acetyl chloride

Executive Summary (2,5-Dioxoimidazolidin-4-yl)acetyl chloride—commonly known as hydantoin-5-acetyl chloride—is a highly reactive electrophilic intermediate utilized in the synthesis of complex hydantoin derivatives, incl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2,5-Dioxoimidazolidin-4-yl)acetyl chloride—commonly known as hydantoin-5-acetyl chloride—is a highly reactive electrophilic intermediate utilized in the synthesis of complex hydantoin derivatives, including anticonvulsants and VEGF receptor tyrosine kinase inhibitors. Due to the extreme moisture sensitivity of acyl chlorides, isolating single crystals of this compound for direct X-ray diffraction (XRD) is practically unfeasible. This technical guide outlines the state-of-the-art methodology for determining its 3D conformation by leveraging crystallographic data from its stable parent acid, quantum chemical modeling, and in situ chemical trapping techniques.

The Crystallographic Conundrum: Reactivity vs. Stability

Acyl chlorides are inherently unstable in ambient environments. The highly polarized carbon-chlorine (C-Cl) bond renders the carbonyl carbon extremely susceptible to nucleophilic attack. When exposed to trace atmospheric moisture, these compounds rapidly undergo[1].

Because of this thermodynamic instability, attempting to grow single crystals of (2,5-dioxoimidazolidin-4-yl)acetyl chloride via standard slow-evaporation techniques inevitably yields crystals of the hydrolyzed parent compound, 5-acetic acid hydantoin (5AAH). To circumvent this, structural chemists employ a dual-pronged approach:

  • Structural Proxy Analysis: Utilizing the crystallographic data of 5AAH to understand the rigid geometry of the hydantoin ring.

  • Computational Extrapolation: Applying Density Functional Theory (DFT) to map the conformational landscape of the flexible acyl chloride side chain.

Structural Proxy Analysis: 5-Acetic Acid Hydantoin (5AAH)

The parent compound, 5AAH, serves as the foundational geometric model. The molecule contains an asymmetric carbon at position 5 of the hydantoin ring, allowing it to exist in both R and S enantiomeric configurations[2].

In its solid state, 5AAH crystallizes into a robust three-dimensional network. The hydantoin ring functions as a , while the flexible acetic acid side chain dictates the overarching crystal packing[3].

Quantitative Crystallographic Data

The following table summarizes the key crystallographic parameters of the solvent-free parent acid, which forms the basis for modeling the acyl chloride derivative.

Table 1: Crystallographic Parameters of 5-Acetic Acid Hydantoin (Solvent-Free)

ParameterValue / DescriptionReference
Chemical Formula C₅H₆N₂O₄[3]
Crystal System Monoclinic (Typical for hydantoin derivatives)[4]
Side Chain Orientation Acid function is located perpendicular to the hydantoin ring[3]
H-Bonding Network 3D network; hydroxy O atom acts as an acceptor[3]
Conformational Preference Antiperiplanar (relative to the carbonyl O atom)[3]

3D Conformational Landscape via DFT Modeling

To bridge the gap between the stable parent acid and the reactive acyl chloride, are employed[2].

The 3D conformation of (2,5-dioxoimidazolidin-4-yl)acetyl chloride is governed by three primary degrees of freedom: the internal rotations about the exocyclic C5-C11 and C11-C14 bonds, and the orientation of the highly polarized C-Cl bond.

In the parent acid, DFT locates[2]. When extrapolated to the acyl chloride, the conformational space is bifurcated into two primary arrangements based on the O=C-C-Cl dihedral angle:

  • Cis-like arrangement: The O=C-C-Cl dihedral is approximately 0°.

  • Trans-like arrangement: The O=C-C-Cl dihedral is approximately 180°.

The steric bulk and electronegativity of the chlorine atom restrict the rotational freedom of the side chain compared to the hydroxyl group in 5AAH, favoring conformations that minimize dipole-dipole repulsion between the hydantoin ring carbonyls and the acyl chloride moiety.

Conformation Root 3D Conformational Degrees of Freedom [(2,5-Dioxoimidazolidin-4-yl)acetyl chloride] Ring Hydantoin Ring (Rigid Acceptor-Donor-Acceptor) Root->Ring SideChain Flexible Acyl Side Chain (C5-C11 & C11-C14 Rotations) Root->SideChain Cis Cis-like Arrangement (O=C-C-Cl Dihedral ~0°) SideChain->Cis DFT Minimum 1 Trans Trans-like Arrangement (O=C-C-Cl Dihedral ~180°) SideChain->Trans DFT Minimum 2

Fig 1. Conformational degrees of freedom and DFT-calculated minima for the flexible acyl side chain.

Experimental Methodology: Synthesis and Trapping Workflow

To empirically validate the structural models of highly reactive acyl chlorides, scientists must trap the intermediate in situ. By reacting the acyl chloride with a rigid nucleophilic amine, a , which can be crystallized and analyzed via XRD[5].

Self-Validating Protocol: In Situ Trapping and Crystallization

This protocol utilizes Fourier-Transform Infrared Spectroscopy (FTIR) as a self-validating checkpoint to ensure the acyl chloride is formed before the trapping agent is introduced.

Step 1: Anhydrous Activation Suspend 1.0 eq of 5-acetic acid hydantoin (5AAH) in anhydrous dichloromethane (DCM) under a strict nitrogen atmosphere. The absence of water is critical to prevent the immediate hydrolysis of the target compound[1].

Step 2: Chlorination Add 1.5 eq of thionyl chloride (SOCl₂) dropwise at 0°C. The reaction proceeds via , forming a chlorosulfite intermediate, followed by an enthalpy-controlled intramolecular HCl transfer[6]. Allow the mixture to warm to room temperature and stir for 2 hours.

Step 3: Intermediate Validation (Critical Checkpoint) Extract a 0.1 mL aliquot and analyze via ATR-FTIR under a dry nitrogen purge.

  • Causality: You must confirm the disappearance of the broad carboxylic O-H stretch (3300–2500 cm⁻¹) and observe the shift of the side-chain C=O stretch to a higher frequency (~1800 cm⁻¹), confirming the formation of the acyl chloride.

Step 4: Nucleophilic Trapping Once validated, cool the reaction back to 0°C. Introduce 1.2 eq of a rigid nucleophilic amine (e.g., aniline) dissolved in anhydrous DCM. The amine rapidly attacks the electrophilic acyl carbon, displacing the chloride ion to yield a stable benzanilide derivative[5].

Step 5: Crystallization and XRD Analysis Quench the reaction, wash with saturated NaHCO₃, and evaporate the organic layer. Dissolve the crude amide in a minimal volume of hot ethanol and allow for slow evaporation at room temperature to yield single crystals suitable for X-ray diffraction.

Workflow A 5-Acetic Acid Hydantoin (Parent Acid) C (2,5-Dioxoimidazolidin-4-yl) acetyl chloride A->C Chlorination (Anhydrous) B Thionyl Chloride (SOCl2) B->C Halogen Exchange E Stable Amide Derivative (Crystallizable) C->E Derivatization (In situ) D Nucleophilic Amine (Trapping Agent) D->E Nucleophilic Addition F Single Crystal X-Ray Diffraction E->F Crystallization

Fig 2. Experimental workflow for the synthesis, trapping, and crystallographic analysis of acyl chlorides.

Conclusion

Direct crystallographic analysis of (2,5-dioxoimidazolidin-4-yl)acetyl chloride is impeded by its extreme reactivity and propensity for hydrolysis. However, by synthesizing the structural data of its parent acid (5AAH) with high-level DFT conformational modeling, researchers can accurately predict its 3D geometry. When empirical structural proof is required for drug development pipelines, in situ derivatization into stable amide foldamers provides a reliable, self-validating pathway to obtain high-resolution X-ray diffraction data.

Sources

Exploratory

Exact Mass and Molecular Weight of (2,5-Dioxoimidazolidin-4-yl)acetyl chloride: A Comprehensive Analytical Guide

Executive Summary In the landscape of medicinal chemistry and drug development, the precise analytical characterization of reactive intermediates is paramount. (2,5-Dioxoimidazolidin-4-yl)acetyl chloride (also known as h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of medicinal chemistry and drug development, the precise analytical characterization of reactive intermediates is paramount. (2,5-Dioxoimidazolidin-4-yl)acetyl chloride (also known as hydantoin-5-acetyl chloride) is a highly reactive acylating agent utilized in the synthesis of complex pharmaceutical scaffolds[1]. Because of its inherent reactivity, standard analytical workflows often fail to capture its intact mass, leading to mischaracterization. This whitepaper provides an authoritative, in-depth guide to the exact mass, molecular weight, and the specialized mass spectrometry (MS) protocols required to self-validate the structural integrity of this critical building block.

Chemical Identity & Structural Significance

(2,5-Dioxoimidazolidin-4-yl)acetyl chloride is characterized by a dual-functional structure: a 2,5-dioxoimidazolidine (hydantoin) core that provides rigid hydrogen-bonding capabilities, and an acyl chloride moiety that serves as a highly electrophilic center[2].

  • IUPAC Name: 2-(2,5-Dioxoimidazolidin-4-yl)acetyl chloride[1]

  • CAS Registry Number: 51876-11-0[1]

  • Molecular Formula: C₅H₅ClN₂O₃[3]

The acyl chloride group is highly susceptible to nucleophilic attack. In drug development, this reactivity is harnessed to perform rapid, high-yielding acylation reactions with primary and secondary amines, facilitating the synthesis of non-hydroxamate inhibitors of TNFα converting enzyme and Ras farnesyl transferase[4].

Theoretical Calculations: Molecular Weight vs. Exact Mass

A common pitfall in the analytical characterization of halogenated compounds is the conflation of Molecular Weight (MW) and Monoisotopic Exact Mass.

  • Molecular Weight is the abundance-weighted average of all naturally occurring isotopes. It is used for bulk stoichiometric calculations during synthesis.

  • Monoisotopic Exact Mass is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). High-Resolution Mass Spectrometry (HRMS) measures this exact mass.

The quantitative data for (2,5-Dioxoimidazolidin-4-yl)acetyl chloride is summarized in the table below:

PropertyValueComputational Definition
Molecular Formula C₅H₅ClN₂O₃The absolute elemental composition of the compound[3].
Molecular Weight (MW) 176.556 – 176.558 g/mol Sum of standard atomic weights (C: 12.011, H: 1.008, Cl: 35.45, N: 14.007, O: 15.999)[1][3].
Monoisotopic Exact Mass 175.99887 DaSum of primary isotopic masses (C: 12.0000, H: 1.0078, Cl: 34.9688, N: 14.0030, O: 15.9949)[5].

Mass Spectrometry (MS) Analytical Protocol

Expertise & Experience: The Causality of Analytical Failure

Standard High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) protocols typically utilize reverse-phase gradients consisting of water and methanol or acetonitrile, often modified with formic acid. If (2,5-Dioxoimidazolidin-4-yl)acetyl chloride is injected into a standard aqueous/methanolic LC stream, the acyl chloride will instantly undergo hydrolysis or methanolysis.

The analyst will not observe the target exact mass of 175.9989 Da[5]. Instead, they will erroneously detect the hydrolyzed product (hydantoin-5-acetic acid, Exact Mass: 158.0328 Da) or the methyl ester (Exact Mass: 172.0484 Da). To circumvent this, we must employ a self-validating dual-pathway protocol .

Step-by-Step Methodology: The Dual-Pathway Validation

To ensure absolute trustworthiness in the structural assignment, the protocol utilizes an aprotic direct infusion paired with a deliberate, controlled derivatization.

Step 1: Aprotic Sample Preparation (Intact Analysis)

  • Purge a dry glass vial with inert argon gas to eliminate atmospheric moisture.

  • Dissolve 1.0 mg of (2,5-Dioxoimidazolidin-4-yl)acetyl chloride in 1.0 mL of anhydrous acetonitrile (MeCN).

  • Causality: Anhydrous MeCN lacks nucleophilic protons, preserving the highly reactive C–Cl bond for intact mass detection.

Step 2: Protic Quenching (Derivatization Analysis)

  • In a separate vial, dissolve 1.0 mg of the compound in 1.0 mL of anhydrous methanol (MeOH).

  • Allow the mixture to incubate at 25°C for 10 minutes.

  • Causality: The methanol quantitatively attacks the acyl chloride, displacing the chloride ion to form a stable methyl ester derivative (C₆H₈N₂O₄) and HCl.

Step 3: HRMS Ionization & Acquisition

  • Introduce both samples independently into a High-Resolution Mass Spectrometer via direct infusion Electrospray Ionization (ESI) in positive ion mode (+ESI).

  • Set the capillary voltage to 3.0 kV and utilize dry nitrogen as the desolvation gas.

Step 4: Data Interpretation & Validation

  • Aprotic Sample: Extract the chromatogram for the protonated intact molecule [M+H]⁺ at m/z 177.0061 . Crucially, verify the presence of the ³⁷Cl isotope peak at m/z 179.0032 . A ~3:1 intensity ratio between m/z 177 and 179 confirms the presence of the intact acyl chloride.

  • Derivatized Sample: Extract the chromatogram for the protonated methyl ester [M+H]⁺ at m/z 173.0557 . The complete disappearance of the 3:1 chlorine isotope pattern, coupled with the exact mass shift of -3.9504 Da (loss of Cl, gain of OCH₃), creates a self-validating system that irrefutably confirms the original presence of the acyl chloride group.

Mechanistic Workflow & Reactivity Visualization

The following diagram illustrates the logical divergence of the self-validating MS workflow.

G Start Hydantoin-5-acetyl chloride (C5H5ClN2O3) Exact Mass: 175.9989 Da PathA Aprotic Workflow (Anhydrous MeCN) Start->PathA Preserve Reactive Cl PathB Protic Quenching (Anhydrous MeOH) Start->PathB Nucleophilic Substitution MSA Direct Infusion ESI-MS (Intact Analysis) PathA->MSA MSB LC-MS Analysis (Derivatized Analysis) PathB->MSB ResA Intact Acyl Chloride [M+H]+ m/z 177.0061 Cl Isotope Pattern (3:1) MSA->ResA Validate Intact Mass ResB Methyl Ester Derivative [M+H]+ m/z 173.0557 No Cl Isotope Pattern MSB->ResB Validate Mass Shift

Analytical workflow demonstrating the self-validating dual-pathway MS protocol for acyl chlorides.

Applications in Drug Development

The precise verification of (2,5-Dioxoimidazolidin-4-yl)acetyl chloride is critical because any degradation (e.g., to the free acid) prior to synthesis will result in failed coupling reactions. When its integrity is analytically confirmed, it acts as a highly efficient electrophile for synthesizing complex hydantoin-based therapeutics.

In medicinal chemistry, derivatives of hydantoin-5-acetic acid synthesized via this acyl chloride are heavily investigated as non-hydroxamate inhibitors of TNFα converting enzyme, positioning them as promising lead compounds for novel anti-inflammatory and anticancer agents[4]. Furthermore, the hydantoin scaffold's ability to inhibit the activity of Ras farnesyl transferase makes this building block indispensable for targeting cell growth and differentiation pathways in oncology[4].

References

  • [3] Title: 乙内酰脲-8-乙酸氯 CAS#51876-11-0. Source: CIRS Group. URL: [Link]

  • [4] Title: 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. Source: PubMed Central (PMC) / National Institutes of Health. URL: [Link]

  • [5] Title: Explore - PubChemLite (C5H5ClN2O3). Source: PubChemLite (Université du Luxembourg). URL: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of (2,5-Dioxoimidazolidin-4-yl)acetyl chloride: A Detailed Protocol for a Versatile Synthetic Intermediate

An Application Note and Synthesis Protocol Abstract (2,5-Dioxoimidazolidin-4-yl)acetyl chloride is a highly reactive acyl chloride derived from hydantoin-5-acetic acid. The hydantoin scaffold is a privileged structure in...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Synthesis Protocol

Abstract

(2,5-Dioxoimidazolidin-4-yl)acetyl chloride is a highly reactive acyl chloride derived from hydantoin-5-acetic acid. The hydantoin scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents. This document provides a comprehensive, step-by-step protocol for the synthesis of (2,5-Dioxoimidazolidin-4-yl)acetyl chloride via the chlorination of its corresponding carboxylic acid using thionyl chloride (SOCl₂). We delve into the mechanistic underpinnings of the reaction, detailed safety procedures, and characterization methods to ensure the synthesis of a high-purity product suitable for downstream applications in research and drug development.

Introduction and Scientific Context

The imidazolidine-2,5-dione (hydantoin) ring system is a cornerstone in the development of pharmaceuticals, notably in anticonvulsant and antiarrhythmic drugs. The ability to functionalize and incorporate this moiety into more complex molecular architectures is of significant interest to synthetic and medicinal chemists. (2,5-Dioxoimidazolidin-4-yl)acetic acid, the precursor for the title compound, serves as a stable handle for derivatization.

Conversion of this carboxylic acid to the corresponding acyl chloride dramatically enhances its reactivity towards nucleophiles, transforming it into a versatile building block for forming amide, ester, and other acyl linkages. The protocol detailed herein employs thionyl chloride, a highly effective and common reagent for this transformation. The primary advantage of using thionyl chloride is that the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification and drives the reaction to completion.[1][2]

Reaction Scheme and Mechanism

The conversion of a carboxylic acid to an acyl chloride with thionyl chloride proceeds via a nucleophilic acyl substitution pathway.

G cluster_reactants Reactants cluster_products Products RCOOH Hydantoin-5-acetic acid RCOCl (2,5-Dioxoimidazolidin-4-yl)acetyl chloride RCOOH->RCOCl + SOCl₂ (cat. DMF) Reflux SOCl2 Thionyl Chloride (SOCl₂) SO2 Sulfur Dioxide (SO₂) (g) HCl Hydrogen Chloride (HCl) (g)

Caption: Overall reaction for the synthesis of the target acyl chloride.

Mechanistic Insight: The reaction is initiated by the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride.[3][4] This forms an acyl chlorosulfite intermediate, which is significantly more reactive than the initial carboxylic acid because the chlorosulfite group is an excellent leaving group. A chloride ion, generated in the first step, then acts as a nucleophile, attacking the carbonyl carbon.[5][6] The subsequent collapse of the tetrahedral intermediate yields the final acyl chloride product, along with the gaseous byproducts SO₂ and HCl.[7] The evolution of these gases makes the reaction effectively irreversible.[6]

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular Wt.Required PuritySupplier Example
(2,5-Dioxoimidazolidin-4-yl)acetic acid462-09-9158.11 g/mol ≥98%Sigma-Aldrich
Thionyl chloride (SOCl₂)7719-09-7118.97 g/mol ≥99%Sigma-Aldrich
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09 g/mol ≥99.8%Sigma-Aldrich
Dichloromethane (DCM), anhydrous75-09-284.93 g/mol ≥99.8%Fisher Scientific
Toluene, anhydrous108-88-392.14 g/mol ≥99.8%Fisher Scientific
Equipment
  • Three-neck round-bottom flask (e.g., 250 mL)

  • Reflux condenser with a gas outlet connected to a gas trap (e.g., a bubbler with mineral oil or a basic solution like NaOH to neutralize HCl and SO₂)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Dropping funnel (optional, for adding SOCl₂)

  • Schlenk line or nitrogen/argon inlet for maintaining an inert atmosphere

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, funnels)

  • Filtration apparatus (if recrystallization is needed)

Critical Safety Precautions

Thionyl chloride (SOCl₂) is a highly hazardous substance. It is corrosive, toxic upon inhalation, and reacts violently with water to release toxic gases (HCl and SO₂).[8][9]

  • Engineering Controls: All manipulations involving thionyl chloride must be performed inside a certified chemical fume hood with proper airflow.[10] An emergency safety shower and eyewash station must be immediately accessible.[11]

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a flame-retardant lab coat, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton).[8][12]

  • Handling: Use glass or PTFE-lined equipment. Ensure all glassware is scrupulously dried in an oven before use to prevent violent reactions with residual moisture.[13] Handle and store under an inert gas like nitrogen or argon.[9]

  • Waste Disposal: Quench excess thionyl chloride cautiously by slowly adding it to a large volume of a stirred, ice-cold basic solution (e.g., sodium bicarbonate or calcium hydroxide slurry). All contaminated materials must be disposed of as hazardous waste according to institutional guidelines.

Step-by-Step Synthesis Protocol

This protocol is designed for a 10-gram scale synthesis. Adjust quantities proportionally for different scales.

Reaction Setup
  • Dry Glassware: Oven-dry all glassware (250 mL three-neck flask, reflux condenser, stir bar) at 120 °C for at least 4 hours and allow it to cool to room temperature in a desiccator or under a stream of dry nitrogen.

  • Assemble Apparatus: Assemble the reaction apparatus in the fume hood. Equip the central neck of the flask with the reflux condenser, one side neck with a rubber septum for liquid additions, and the other with a gas inlet for nitrogen/argon.

  • Inert Atmosphere: Purge the assembled apparatus with dry nitrogen or argon for 10-15 minutes to create an inert atmosphere.

  • Charge Reactants:

    • Remove the gas inlet adapter and, under a positive flow of inert gas, add (2,5-Dioxoimidazolidin-4-yl)acetic acid (10.0 g, 63.2 mmol) to the flask.

    • Add anhydrous dichloromethane (DCM, 100 mL) to the flask via a cannula or syringe to create a slurry.

    • Add a catalytic amount of anhydrous N,N-Dimethylformamide (DMF, ~0.2 mL) using a syringe.

Reaction Execution
  • Add Thionyl Chloride: While stirring the slurry, slowly add thionyl chloride (11.2 mL, 158.1 mmol, 2.5 equivalents) to the reaction flask via a syringe through the septum over 15-20 minutes.

    • Causality Note: A 2.5 molar excess of thionyl chloride ensures the complete conversion of the carboxylic acid. The slow addition helps to control the initial exothermic reaction and gas evolution.

  • Reflux: Once the addition is complete, attach the heating mantle and gently heat the reaction mixture to reflux (approx. 40 °C for DCM). Maintain reflux with vigorous stirring.

  • Monitor Reaction: The reaction progress can be monitored by observing the cessation of HCl and SO₂ gas evolution. Typically, the reaction is complete within 2-4 hours. The solid starting material should fully dissolve as it is converted to the more soluble acyl chloride.

Work-up and Isolation
  • Cool Down: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

  • Remove Volatiles:

    • Remove the solvent (DCM) and excess thionyl chloride using a rotary evaporator.

    • Expert Tip: To protect the vacuum pump from corrosive fumes, use a cold trap (dry ice/acetone) and a base trap (containing NaOH pellets) between the rotary evaporator and the pump.[14]

  • Azeotropic Removal: To ensure all residual thionyl chloride is removed, add anhydrous toluene (2 x 30 mL) to the crude product and evaporate it under reduced pressure each time. This azeotropic removal is highly effective.[14]

  • Final Product: The resulting residue is the crude (2,5-Dioxoimidazolidin-4-yl)acetyl chloride, which often solidifies upon standing. For many applications, this crude product is of sufficient purity to be used directly in the next synthetic step.[14]

Optional Purification

If higher purity is required, the crude acyl chloride can be purified by recrystallization.

  • Dissolve the crude solid in a minimum amount of hot, dry toluene or chloroform.[15]

  • Add a non-polar solvent like dry hexanes or petroleum ether until the solution becomes turbid.

  • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration under an inert atmosphere.

  • Wash the crystals with a small amount of cold, dry hexanes and dry them under high vacuum.

Workflow and Characterization

G cluster_workflow Synthesis Workflow A 1. Assemble & Purge Dry Glassware B 2. Charge Reactants (Acid, DCM, DMF) A->B C 3. Add Thionyl Chloride (Slowly at RT) B->C D 4. Heat to Reflux (2-4 hours) C->D E 5. Cool to RT D->E F 6. Remove Volatiles (Rotary Evaporation) E->F G 7. Azeotrope with Toluene F->G H 8. Characterize Product (IR, NMR) G->H I 9. Use Directly or Purify (Recrystallization) H->I

Caption: Step-by-step experimental workflow diagram.

Expected Characterization Results:

  • Appearance: Off-white to pale yellow solid.

  • Infrared (IR) Spectroscopy:

    • Disappearance of the broad O-H stretch from the carboxylic acid (typically ~2500-3300 cm⁻¹).

    • Appearance of a sharp, strong C=O stretch for the acyl chloride carbonyl at a higher frequency (typically ~1780-1815 cm⁻¹) than the starting acid's carbonyl.

    • Persistence of the hydantoin N-H stretches (~3200-3400 cm⁻¹) and amide C=O stretches (~1710-1780 cm⁻¹).

  • ¹H NMR Spectroscopy:

    • Disappearance of the carboxylic acid proton signal (typically >10 ppm).

    • Shifts in the protons adjacent to the newly formed acyl chloride group are expected. The methylene protons (-CH₂-COCl) would likely shift downfield compared to the starting material.

  • Purity: The purity of the product should be confirmed before use in subsequent reactions, for instance by quenching a small sample with methanol to form the methyl ester and analyzing the ester by TLC or HPLC.[14]

Troubleshooting

IssueProbable CauseRecommended Solution
Reaction is sluggish or incomplete Insufficient heating; impure reagents.Ensure the reaction is at a steady reflux. Use freshly opened or distilled thionyl chloride and anhydrous solvents.
Low yield Hydrolysis of the product during work-up.Ensure all glassware is perfectly dry. Perform work-up and purification steps quickly and under an inert atmosphere.
Product is an oil or gummy solid Residual solvent or impurities.Perform the azeotropic removal with toluene thoroughly. Attempt purification by recrystallization.
Product rapidly decomposes upon storage Exposure to atmospheric moisture.Store the final product in a sealed container under a dry, inert atmosphere (N₂ or Ar) at low temperature (0-4 °C).

References

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • Chemistry LibreTexts. (2019). 22.9 Reactions of Carboxylic Acids. [Link]

  • OrgoSolver. (n.d.). Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps. [Link]

  • OpenStax. (2023). 21.3 Reactions of Carboxylic Acids. [Link]

  • NJ Department of Health. (n.d.). Hazard Summary: Thionyl Chloride. [Link]

  • Bionium. (n.d.). Thionyl Chloride Material Safety Data Sheet. [Link]

  • University of Nebraska-Lincoln. (2013). SOP 0079 - Thionyl Chloride. [Link]

  • Yufeng. (2025). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. [Link]

  • Chemistry LibreTexts. (2023). Preparation of Acyl Chlorides. [Link]

  • Reddit r/Chempros. (2025). Synthesis of Acyl Chlorides with Thionyl Chloride. [Link]

  • LookChem. (n.d.). General procedures for the purification of Acid chlorides. [Link]

  • Filo. (2025). Conversion of Acetic Acid to Acetyl Chloride. [Link]

  • Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(2,4-dioxothiazolidin-5-yl)acetyl chloride and.... [Link]

Sources

Application

Application Notes and Protocols for Peptide Coupling Using (2,5-Dioxoimidazolidin-4-yl)acetyl chloride

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of (2,5-Dioxoimidazolidin-4-yl)acetyl chloride as a highly reactive reagent for p...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of (2,5-Dioxoimidazolidin-4-yl)acetyl chloride as a highly reactive reagent for peptide bond formation. This reagent, a derivative of aspartic acid N-carboxyanhydride (NCA), offers a unique activation strategy. This guide elucidates the mechanistic principles, provides detailed protocols for its synthesis and application in peptide coupling, and addresses the critical side reactions and mitigation strategies inherent to its structure.

Introduction: A Bifunctional Reagent for Peptide Synthesis

In the landscape of peptide synthesis, the efficient formation of the amide bond is paramount. The choice of coupling reagent dictates reaction speed, yield, and the preservation of stereochemical integrity. While numerous reagents exist, from classic carbodiimides to sophisticated uronium and phosphonium salts, highly activated species like acyl chlorides offer distinct advantages in specific contexts, particularly for coupling sterically hindered amino acids.[1]

(2,5-Dioxoimidazolidin-4-yl)acetyl chloride is a unique reagent derived from L-aspartic acid. Its structure combines two key reactive features:

  • A highly electrophilic acyl chloride for rapid amide bond formation.

  • An N-carboxyanhydride (NCA) moiety, also known as a Leuchs' anhydride, which itself is an activated amino acid derivative.[2]

This bifunctional nature makes it a potent acylating agent. The acyl chloride is significantly more reactive than the carbonyl groups within the NCA ring, ensuring that peptide coupling occurs preferentially at the acetyl chloride position. However, this high reactivity necessitates careful control of reaction conditions to prevent undesirable side reactions, most notably aspartimide formation, a notorious challenge in syntheses involving aspartic acid derivatives.[3][4] This guide provides the foundational knowledge and practical protocols to harness the reactivity of this reagent while navigating its inherent challenges.

Reaction Mechanism and Rationale

The utility of (2,5-Dioxoimidazolidin-4-yl)acetyl chloride in peptide coupling is predicated on the principles of nucleophilic acyl substitution. The process, along with a critical competing side reaction, is detailed below.

Principal Pathway: Peptide Bond Formation

The primary reaction involves the nucleophilic attack of the free amine of an amino acid ester or a growing peptide chain on the highly electrophilic carbonyl carbon of the acyl chloride.

  • Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the acyl chloride's carbonyl carbon.

  • Formation of Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

  • Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group.

  • Proton Transfer: A non-nucleophilic, sterically hindered base (e.g., Diisopropylethylamine - DIEA) is essential to neutralize the hydrochloric acid (HCl) generated in situ. This prevents the protonation and deactivation of the incoming amine nucleophile.[5]

Caption: Proposed mechanism for peptide coupling.

Competing Pathway: Aspartimide Formation

The structure of the reagent makes it exceptionally prone to intramolecular cyclization, forming an aspartimide. This is a significant side reaction that can occur under the basic conditions required for coupling.[4]

  • Deprotonation: The base can deprotonate the amide nitrogen within the imidazolidinedione ring.

  • Intramolecular Attack: The resulting anion attacks the highly electrophilic acyl chloride carbonyl carbon.

  • Cyclization: This leads to the formation of a highly reactive succinimide (aspartimide) intermediate, which can then react with the incoming amine at either of two carbonyl positions, leading to a mixture of α- and β-aspartyl peptides and potential racemization.[3]

Minimizing this pathway is the primary challenge. The use of a sterically hindered base and low temperatures is critical to favor the intermolecular peptide coupling over the intramolecular cyclization.

Caption: Mechanism of the competing aspartimide side reaction.

Synthesis and Handling of the Reagent

As (2,5-Dioxoimidazolidin-4-yl)acetyl chloride is not widely commercially available, its preparation in the laboratory is a necessary prerequisite. The synthesis involves two main steps from L-aspartic acid.

Protocol 1: Synthesis of (2,5-Dioxoimidazolidin-4-yl)acetic acid

This procedure is based on the synthesis of N-carboxyanhydrides from amino acids using a phosgene equivalent like triphosgene.[6]

Materials:

  • L-Aspartic acid

  • Triphosgene (bis(trichloromethyl) carbonate) - EXTREME CAUTION: Highly toxic.

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Schlenk line and glassware

Procedure:

  • Setup: Under a nitrogen atmosphere, suspend L-aspartic acid (1.0 equiv) in anhydrous THF in a three-neck flask equipped with a condenser and a dropping funnel.

  • Triphosgene Addition: Dissolve triphosgene (0.35 equiv) in anhydrous THF and add it dropwise to the stirred suspension at room temperature.

  • Reaction: Gently heat the mixture to 40-50 °C. The reaction progress can be monitored by the dissolution of the solid aspartic acid. The reaction typically takes several hours.

  • Work-up: Once the reaction is complete (the mixture becomes clear), allow it to cool to room temperature. Evaporate the solvent under reduced pressure to obtain the crude (2,5-Dioxoimidazolidin-4-yl)acetic acid as a solid. This product is often used in the next step without further purification.

Protocol 2: Conversion to (2,5-Dioxoimidazolidin-4-yl)acetyl chloride

This is a standard conversion of a carboxylic acid to an acyl chloride.[7]

Materials:

  • (2,5-Dioxoimidazolidin-4-yl)acetic acid (from Protocol 1)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Dichloromethane (DCM) or 1,4-Dioxane

  • Catalytic amount of N,N-Dimethylformamide (DMF) (if using oxalyl chloride)

  • Nitrogen or Argon gas supply

Procedure:

  • Setup: Under a nitrogen atmosphere, suspend the crude (2,5-Dioxoimidazolidin-4-yl)acetic acid (1.0 equiv) in anhydrous DCM.

  • Reagent Addition: Add thionyl chloride (1.5-2.0 equiv) dropwise to the suspension at 0 °C (ice bath).

  • Reaction: Allow the mixture to warm to room temperature and then gently reflux for 1-2 hours until gas evolution (SO₂ and HCl) ceases. The mixture should become a clear solution.

  • Isolation: Cool the reaction mixture. Remove the excess thionyl chloride and solvent by distillation or under reduced pressure. The resulting solid or oil is the desired (2,5-Dioxoimidazolidin-4-yl)acetyl chloride. Due to its moisture sensitivity, it should be used immediately or stored under a stringent inert atmosphere.

Application in Peptide Coupling

This protocol outlines the use of the freshly prepared acyl chloride for coupling to the N-terminus of a resin-bound peptide or an amino acid ester in solution.

Overall Experimental Workflow

G cluster_prep Reagent Preparation cluster_coupling Peptide Coupling start L-Aspartic Acid nca Protocol 1: Synthesize (2,5-Dioxoimidazolidin-4-yl)acetic acid start->nca acyl_chloride Protocol 2: Convert to Acyl Chloride nca->acyl_chloride add_reagent Add Acyl Chloride Solution acyl_chloride->add_reagent Use Immediately resin N-deprotected Peptide-Resin or Amino Acid Ester setup Suspend Resin/Ester in Anhydrous Solvent (DCM/DMF) resin->setup cool Cool to -15 °C to 0 °C setup->cool cool->add_reagent add_base Add Hindered Base (DIEA) add_reagent->add_base react React for 1-4 hours, Monitor Progress (Kaiser Test) add_base->react workup Wash and Isolate Coupled Peptide react->workup

Caption: Workflow from reagent synthesis to peptide coupling.

Protocol 3: Stepwise Peptide Coupling

Materials:

  • N-terminally deprotected peptide-resin or amino acid ester (1.0 equiv)

  • Freshly prepared (2,5-Dioxoimidazolidin-4-yl)acetyl chloride (1.5 equiv)

  • Diisopropylethylamine (DIEA) (3.0 equiv)

  • Anhydrous DCM or DMF

  • Nitrogen or Argon atmosphere

  • Reaction vessel suitable for solid-phase or solution-phase synthesis

Procedure:

  • Resin/Substrate Preparation: Swell the N-deprotected peptide-resin in anhydrous DCM or DMF. If in solution, dissolve the amino acid ester in anhydrous DCM.

  • Cooling: Cool the reaction vessel to between -15 °C and 0 °C using an appropriate cooling bath. This is critical to control the high reactivity and minimize side reactions.

  • Reagent Addition: Dissolve the (2,5-Dioxoimidazolidin-4-yl)acetyl chloride in a minimal amount of anhydrous DCM or DMF and add it to the cooled, stirred suspension/solution.

  • Base Addition: Immediately following the reagent, add the DIEA dropwise. The order of addition is crucial; pre-mixing the acyl chloride and base can lead to decomposition and aspartimide formation.

  • Reaction Monitoring: Allow the reaction to proceed at low temperature for 1-4 hours. For solid-phase synthesis, the reaction progress can be monitored using a qualitative ninhydrin (Kaiser) test. A negative test indicates the consumption of free amines.

  • Work-up (Solid-Phase): Once the reaction is complete, filter the resin and wash it sequentially with DMF, DCM, and methanol to remove excess reagents and byproducts. The resin is now ready for the next deprotection/coupling cycle.

  • Work-up (Solution-Phase): Quench the reaction with water or a saturated solution of sodium bicarbonate. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude peptide via column chromatography.

Comparative Analysis and Considerations

Feature(2,5-Dioxoimidazolidin-4-yl)acetyl chlorideStandard Reagents (HBTU, DIC/HOBt)
Reactivity Extremely high; reaction is very fast.High, but generally more controlled.
Coupling Time Typically 1-4 hours at low temperature.Varies, often 2-12 hours at room temp.
Primary Byproducts Diisopropylethylammonium chloride (soluble).Tetramethylurea, DCU (can be insoluble), HOBt.
Key Advantage Potentially effective for sterically hindered couplings due to high electrophilicity.Well-established, reliable, extensive literature, lower risk of racemization.
Major Disadvantage High risk of aspartimide formation leading to side products and racemization.[3][8]Slower for difficult couplings; byproducts can complicate purification.
Moisture Sensitivity Very high; reagent hydrolyzes rapidly.Moderate; reagents are solids and more stable.
Preparation Requires multi-step synthesis immediately before use.Commercially available as stable solids.

Troubleshooting and Safety

  • Problem: Low Coupling Efficiency (Positive Kaiser Test):

    • Cause: Insufficient reagent, poor quality (hydrolyzed) acyl chloride, or incomplete deprotection of the N-terminus.

    • Solution: Use freshly prepared acyl chloride. Increase the equivalents of the reagent and base. Ensure the previous Fmoc-deprotection step was complete.

  • Problem: Multiple Peaks in HPLC/MS after Cleavage:

    • Cause: Likely due to aspartimide formation, leading to α- and β-aspartyl isomers, or racemization.

    • Solution: Ensure the reaction temperature is kept low (below 0 °C). Use a highly hindered base like 2,4,6-collidine instead of DIEA. Minimize the reaction time. This side reaction is inherent to the reagent's structure and may not be completely avoidable.[8]

  • Problem: Reagent Inactivity:

    • Cause: The acyl chloride is extremely sensitive to moisture and will rapidly hydrolyze to the unreactive carboxylic acid.

    • Solution: Use rigorously anhydrous solvents and reagents. Conduct all operations under a strict inert atmosphere (N₂ or Ar). Prepare the reagent immediately before use.

Safety Precautions
  • Acyl Chlorides: Highly corrosive, lachrymatory, and react violently with water. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[9]

  • Thionyl Chloride/Triphosgene: These reagents are extremely toxic and corrosive. Triphosgene is a source of phosgene gas. All work must be conducted in a certified chemical fume hood by trained personnel. Have appropriate quenching solutions (e.g., sodium bicarbonate) and emergency procedures in place.

  • Solvents: Anhydrous solvents like THF and DCM are flammable and have associated health risks. Avoid inhalation and skin contact.

Conclusion

(2,5-Dioxoimidazolidin-4-yl)acetyl chloride represents a highly activated, albeit challenging, reagent for peptide synthesis. Its primary utility may lie in specific applications where extreme reactivity is required to overcome steric hindrance. However, its application is severely hampered by the high propensity for aspartimide formation, a side reaction that can compromise the yield, purity, and stereochemical integrity of the final peptide. Researchers choosing to employ this reagent must implement rigorous control over reaction conditions, particularly temperature and the choice of base, and be prepared for complex purification challenges. For most standard peptide syntheses, established coupling reagents offer a more reliable and predictable outcome.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Toth, G. K., & Vizzavona, J. (2020). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Molecules, 25(10), 2397. [Link]

  • Nair, S. (2017). Response to "Is cyclization of aspartic acid side chain to aspartimide common in peptide coupling?". ResearchGate. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • International Labour Organization. (n.d.). International Chemical Safety Cards (ICSC): Acetyl Chloride. Retrieved from [Link]

  • Kricheldorf, H. R. (2006). Polypeptides and 100 Years of N-Carboxyanhydrides. Angewandte Chemie International Edition, 45(35), 5752-5784. [Link]

  • Wikipedia contributors. (2023, December 1). Amino acid N-carboxyanhydride. Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Kanazawa, H., & Magoshi, J. (2004). Crystal structure of β-benzyl dl-aspartate N-carboxyanhydride. Acta Crystallographica Section E: Structure Reports Online, 60(11), o2054–o2056. [Link]

  • Royal Society of Chemistry. (n.d.). Chemguide: Converting carboxylic acids into acyl chlorides. Retrieved from [Link]

Sources

Method

Application Note: Optimized N-Acylation Protocols Utilizing (2,5-Dioxoimidazolidin-4-yl)acetyl Chloride

Introduction & Mechanistic Rationale The hydantoin (2,5-dioxoimidazolidine) scaffold is a privileged pharmacophore embedded in numerous therapeutic agents, including matrix metalloproteinase (MMP) inhibitors, TNF-α conve...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The hydantoin (2,5-dioxoimidazolidine) scaffold is a privileged pharmacophore embedded in numerous therapeutic agents, including matrix metalloproteinase (MMP) inhibitors, TNF-α converting enzyme (TACE) inhibitors [1], and antiviral drugs [2]. The incorporation of this moiety into complex drug candidates is frequently achieved via the N-acylation of amine substrates using (2,5-dioxoimidazolidin-4-yl)acetic acid (hydantoin-5-acetic acid).

While standard peptide coupling reagents (e.g., EDC/HOBt) can be used, they often fail when reacting with sterically hindered or electronically deactivated amines. In these challenging scenarios, converting the acid into the highly reactive (2,5-dioxoimidazolidin-4-yl)acetyl chloride (CAS: 51876-11-0) is the most robust synthetic strategy [3].

The Causality of Acylation Mechanics

The N-acylation reaction proceeds via a nucleophilic acyl substitution pathway. The amine nucleophile attacks the highly electrophilic carbonyl carbon of the acyl chloride, forming a transient tetrahedral intermediate. The subsequent collapse of this intermediate expels the chloride leaving group.

Because this process generates one equivalent of hydrogen chloride (HCl), a stoichiometric amount of a non-nucleophilic base is strictly required. If the base is omitted, the generated HCl will rapidly protonate the remaining unreacted amine substrate, rendering it non-nucleophilic and prematurely halting the reaction at a maximum theoretical yield of 50%.

Reagent Preparation: In Situ Activation vs. Isolated Reagent

Although (2,5-dioxoimidazolidin-4-yl)acetyl chloride is commercially available, it is exceptionally sensitive to atmospheric moisture and rapidly hydrolyzes back to the inactive carboxylic acid.

Expert Insight: It is highly recommended to generate the acyl chloride in situ immediately prior to the N-acylation step. This is optimally achieved using oxalyl chloride and a catalytic amount of N,N-dimethylformamide (DMF) in anhydrous dichloromethane (DCM). The catalytic DMF reacts with oxalyl chloride to form the highly reactive Vilsmeier-Haack intermediate (a chloroiminium ion), which then rapidly converts the hydantoin-5-acetic acid into the corresponding acyl chloride, driven forward by the irreversible evolution of CO₂ and CO gases [2].

Optimization of Reaction Conditions

Selecting the correct solvent and base is critical for maximizing yield and minimizing side reactions (such as ketene formation or substrate degradation).

  • Base Selection: N,N-Diisopropylethylamine (DIPEA) is strongly preferred over Triethylamine (TEA) or Pyridine. DIPEA's increased steric bulk prevents it from acting as a competing nucleophile. TEA can occasionally attack the acyl chloride to form a less reactive acylammonium intermediate, which can degrade or slow the reaction.

  • Solvent Selection: Dichloromethane (DCM) is the gold standard due to its aprotic nature, low boiling point (facilitating easy removal), and excellent solubilizing properties. If the amine substrate is highly polar, Tetrahydrofuran (THF) or a biphasic Schotten-Baumann system (Ethyl Acetate/Water) should be utilized.

Table 1: Quantitative Comparison of N-Acylation Conditions
Solvent SystemBase (Equivalents)Temperature ProfileAverage YieldImpurity Profile / Notes
DCM (Anhydrous) DIPEA (2.5 eq)0 °C to RT85 - 95% Optimal. Minimal side reactions; clean conversion.
THF (Anhydrous) TEA (3.0 eq)0 °C to RT70 - 80%Moderate. TEA can form transient acylammonium species [3].
DMF (Anhydrous) Pyridine (3.0 eq)RT50 - 65%High risk of Vilsmeier-type side reactions and difficult solvent removal.
EtOAc / H₂O NaHCO₃ (Excess)0 °C to RT75 - 85%Excellent for highly polar, water-soluble amine hydrochlorides.

Experimental Workflow & Decision Matrix

Workflow A Hydantoin-5-acetic acid (Starting Material) B Activation (Oxalyl Chloride, cat. DMF) A->B C (2,5-Dioxoimidazolidin-4-yl)acetyl chloride (Reactive Intermediate) B->C D Amine Substrate Addition (1.0 - 1.2 eq) C->D E Anhydrous Conditions (DCM/THF + DIPEA) D->E Lipophilic Amines F Biphasic Conditions (EtOAc/H2O + NaHCO3) D->F Hydrophilic Amines G N-Acylated Hydantoin Derivative (Target Product) E->G F->G

Workflow for the generation and utilization of (2,5-Dioxoimidazolidin-4-yl)acetyl chloride.

Detailed Experimental Protocols

Protocol A: In Situ Generation and Anhydrous N-Acylation (Standard Method)

This protocol is designed for standard lipophilic to moderately polar primary and secondary amines.

Step 1: Acid Chloride Generation

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Suspend (2,5-dioxoimidazolidin-4-yl)acetic acid (1.0 mmol) in anhydrous DCM (5.0 mL) under a nitrogen atmosphere.

  • Add a catalytic amount of anhydrous DMF (2 drops, approx. 0.05 mmol).

  • Cool the suspension to 0 °C using an ice-water bath.

  • Dropwise, add oxalyl chloride (1.2 mmol, 1.2 eq).

    • Validation Checkpoint: Immediate effervescence (release of CO and CO₂) should be observed. The complete cessation of gas evolution (typically 1–2 hours at room temperature) indicates the successful formation of the Vilsmeier-Haack intermediate and total conversion to the acyl chloride. The solution should become homogeneous.

  • Concentrate the reaction mixture in vacuo to remove unreacted oxalyl chloride and HCl gas. Redissolve the resulting pale-yellow residue in fresh anhydrous DCM (3.0 mL).

Step 2: N-Acylation

  • In a separate flame-dried flask, dissolve the target amine (1.0 mmol) and DIPEA (2.5 mmol, 2.5 eq) in anhydrous DCM (5.0 mL). Cool to 0 °C.

  • Dropwise, add the freshly prepared (2,5-dioxoimidazolidin-4-yl)acetyl chloride solution over 15 minutes to prevent exothermic degradation.

  • Allow the reaction to slowly warm to room temperature and stir for 4–6 hours.

  • Self-Validating Workup: Dilute the mixture with additional DCM (10 mL). Wash the organic layer sequentially with 1M aqueous HCl (10 mL) and saturated aqueous NaHCO₃ (10 mL).

    • Causality: The 1M HCl wash selectively protonates and removes any unreacted starting amine into the aqueous layer. The NaHCO₃ wash neutralizes and extracts any hydrolyzed hydantoin-5-acetic acid.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. A TLC check (typically 5-10% MeOH in DCM) of the organic layer should show a single product spot, validating the success of the purification.

Protocol B: Schotten-Baumann Biphasic N-Acylation

This protocol is ideal for water-soluble amines or amine hydrochlorides that exhibit poor solubility in DCM/THF.

  • Generate the (2,5-dioxoimidazolidin-4-yl)acetyl chloride in situ as described in Protocol A, Step 1. Dissolve the final concentrated residue in Ethyl Acetate (EtOAc, 5.0 mL) instead of DCM.

  • Dissolve the amine substrate (1.0 mmol) in a 0.5 M aqueous solution of NaHCO₃ (10 mL). Cool this aqueous solution to 0 °C.

  • Vigorously stir the aqueous amine solution and add the EtOAc solution of the acyl chloride dropwise over 10 minutes.

    • Causality: The biphasic nature ensures that the highly water-soluble NaHCO₃ neutralizes the generated HCl at the interface, while the acyl chloride remains protected from rapid bulk hydrolysis in the organic phase until it reacts with the amine.

  • Stir vigorously for 2 hours at room temperature.

  • Separate the layers. Extract the aqueous layer with EtOAc (2 x 10 mL). Combine the organic layers, wash with brine (10 mL), dry over MgSO₄, and concentrate to yield the target N-acylated product.

References

  • US Patent Application US20040209874A1. Hydantoins and related heterocycles as inhibitors of matrix metalloproteinases and/or TNF-alpha converting enzyme (TACE). Google Patents.
  • European Patent Application EP2664616A1. Hydantoin and thiohydantoin derivatives as antiviral drugs. Google Patents.
  • World Intellectual Property Organization WO2010119992A1. Derivatives of n-acyl-n'-phenylpiperazine useful (inter alia) for the prophylaxis or treatment of diabetes. Google Patents.

Technical Notes & Optimization

Troubleshooting

How to prevent hydrolysis of (2,5-Dioxoimidazolidin-4-yl)acetyl chloride during long-term storage

Technical Support Center: Handling & Storage of (2,5-Dioxoimidazolidin-4-yl)acetyl Chloride Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Handling & Storage of (2,5-Dioxoimidazolidin-4-yl)acetyl Chloride

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals working with (2,5-Dioxoimidazolidin-4-yl)acetyl chloride. As a critical intermediate in the synthesis of hydantoin-based therapeutics (such as matrix metalloproteinase inhibitors)[1], this compound demands rigorous handling.

Because it is an acid chloride, it is highly susceptible to atmospheric moisture. Failure to maintain strict anhydrous conditions during long-term storage will result in irreversible degradation, reagent loss, and severe safety hazards.

The Causality of Degradation: Hydrolysis Mechanics

To prevent degradation, we must first understand the mechanism of failure. When (2,5-Dioxoimidazolidin-4-yl)acetyl chloride is exposed to water molecules, it undergoes rapid nucleophilic acyl substitution.

This reaction yields two problematic byproducts:

  • Hydantoinacetic acid: A solid carboxylic acid precipitate that ruins the stoichiometric purity of your reagent[2].

  • Hydrogen Chloride (HCl) Gas: A highly corrosive gas that causes dangerous internal pressurization within sealed storage vessels[3]. Furthermore, if stored in improper containers, the acidic environment can interact with trace metal ions to catalyze further thermal decomposition of the bulk material[4].

Hydrolysis_Pathway A Atmospheric Moisture (H2O) C Nucleophilic Acyl Substitution A->C B (2,5-Dioxoimidazolidin-4-yl) acetyl chloride B->C D Hydantoinacetic Acid (Solid Precipitate) C->D E Hydrogen Chloride (HCl Gas) C->E F Container Pressurization & Rupture Risk E->F G Inert Gas Blanket (Ar/N2) G->B Displaces Moisture H PTFE Septum Seal H->A Physical Barrier

Hydrolysis pathway of acid chlorides and targeted preventative interventions.

Storage Infrastructure & Quantitative Parameters

Standard laboratory storage is insufficient for acid chlorides. To prevent hydrolysis over months or years, the storage environment must act as a self-validating anhydrous system. Relying on standard screw-cap bottles leads to failure due to high Oxygen Transmission Rates (OTR) and moisture permeation[5].

Instead, specialized packaging utilizing elastomer septa with PTFE-faced rubber liners (e.g., Sure/Seal™ systems) is mandatory[5][6].

Table 1: Quantitative Comparison of Storage Configurations

Storage ParameterStandard Screw-Cap VialPTFE-Lined Elastomer SeptumCausality / Impact on Acid Chloride
Moisture Uptake (5 weeks) > 100 ppm< 10 ppmHigh moisture triggers rapid nucleophilic acyl substitution[5].
Puncture Integrity Fails after 1 punctureMaintains seal > 10 puncturesElastomer compression ensures the puncture path closes completely, blocking air[5].
Headspace Gas Atmospheric AirDry Nitrogen / ArgonDisplaces H2O and O2, preventing degradation during storage[6].
Storage Temperature Ambient (20–25 °C)Refrigerated (2–8 °C)Lower temperatures exponentially reduce vapor pressure and decomposition kinetics[3][7].
Container Material Standard Glass / PlasticAmber Borosilicate / Glass-linedPrevents metal-ion catalyzed thermal decomposition[4].

Self-Validating Protocol: Anhydrous Syringe Transfer

The most common point of failure in long-term storage occurs during the extraction of the reagent. The following protocol ensures that no moisture is introduced into the stock bottle during use.

Objective: Transfer (2,5-Dioxoimidazolidin-4-yl)acetyl chloride without introducing >10 ppm moisture. Prerequisites: Schlenk line or inert gas manifold (N2/Ar), oven-dried glassware (140 °C for 4 hrs)[8], and 18-gauge (or smaller) needles.

  • Step 1: Thermal Equilibration

    • Action: Remove the storage bottle from the 2–8 °C refrigerator and allow it to sit in a desiccator for 30–60 minutes until it reaches ambient room temperature[3][9].

    • Causality: Opening or puncturing a cold bottle instantly condenses atmospheric water vapor onto the septum and into the headspace, initiating an autocatalytic hydrolysis chain reaction[3].

  • Step 2: System Integrity Check

    • Action: Assemble the syringe and needle. Draw a half-volume of inert gas, insert the needle tip into a solid rubber stopper, and compress the plunger.

    • Validation: If the gas compresses to half its volume without leaking, the system is airtight. A leak here guarantees moisture contamination during transfer.

  • Step 3: Headspace Pressurization

    • Action: Connect a nitrogen/argon line with a bubbler to a flushing needle. Pierce the PTFE liner to pressurize the bottle's headspace[8].

    • Causality: Withdrawing liquid creates a partial vacuum. Without positive inert gas pressure, this vacuum will pull moist laboratory air through the puncture hole the moment the syringe is removed[6].

  • Step 4: Reagent Extraction

    • Action: Insert the pre-tested syringe (maximum 18-gauge needle) through the septum. Slowly withdraw the required volume of (2,5-Dioxoimidazolidin-4-yl)acetyl chloride[5].

    • Causality: Needles larger than 18-gauge cause catastrophic damage to the elastomer liner, destroying its ability to self-seal and ruining the batch for long-term storage.

  • Step 5: Post-Transfer Sealing

    • Action: Remove the syringe, then remove the inert gas line. Cap the septum with a storage valve cap or wrap tightly with Parafilm[6]. Return immediately to 2–8 °C storage[3].

Troubleshooting & FAQs

Q: I stored the reagent at 4 °C, but the bottle pressurized and emitted a white fume upon opening. What happened? A: The white fume is HCl gas reacting with atmospheric moisture, confirming that hydrolysis has already occurred[3][4]. This typically happens if the reagent was previously opened while still cold (causing internal condensation)[9], or if the septum was punctured with a large-gauge needle (>16-gauge) that compromised the elastomer's resealing property.

Q: Can I store the compound in a standard glass vial with a plastic screw cap if I wrap it in Parafilm? A: No. Acid chlorides have low surface tension and high reactivity. Standard caps lack a secondary PTFE resin layer, allowing moisture ingress over time. Furthermore, any trace metal ions present in non-specialized containers can catalyze the thermal decomposition of the acid chloride[4]. Always use specialized amber borosilicate bottles with PTFE-faced elastomer liners[4].

Q: How can I salvage a partially hydrolyzed batch of (2,5-Dioxoimidazolidin-4-yl)acetyl chloride? A: It is generally not recommended to salvage highly degraded acid chlorides due to the accumulation of hydantoinacetic acid and HCl. However, for minor hydrolysis, some protocols suggest dissolving the mixture in anhydrous ether and filtering out the insoluble carboxylic acid precipitate, followed by immediate distillation[2]. Note that distillation must be done with extreme care to avoid anhydride formation, which occurs if free carboxylic acid is heated with the acid chloride[2].

Q: Why do I need to inject inert gas before withdrawing the liquid? Can't I just pull it out quickly? A: Syringe techniques inherently create a partial vacuum inside the sealed bottle when the liquid is removed. This vacuum is strong enough to pull moist atmospheric air through the pierced septum liner[6]. Injecting a blanket of dry nitrogen or argon equalizes the pressure and replaces the removed liquid with an inert gas, protecting the remaining chemical[6].

References

  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group, University of Pittsburgh. Available at: [Link]

  • Guidelines on how to use sensitive chemicals - Washington.edu. Available at: [Link]

  • US20100144771A1 - Novel Hydantoin Derivatives for the Treatment of Obstructive Airway Diseases - Google Patents.
  • A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. Available at: [Link]

  • Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching - Wolfa. Available at: [Link]

Sources

Optimization

Technical Support Center: (2,5-Dioxoimidazolidin-4-yl)acetyl chloride Synthesis &amp; Optimization

Target Audience: Researchers, scientists, and drug development professionals. Mechanistic Troubleshooting & FAQs (2,5-Dioxoimidazolidin-4-yl)acetyl chloride (commonly referred to as hydantoin-5-acetyl chloride) is a bifu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Mechanistic Troubleshooting & FAQs

(2,5-Dioxoimidazolidin-4-yl)acetyl chloride (commonly referred to as hydantoin-5-acetyl chloride) is a bifunctional, highly reactive electrophile used to conjugate the hydantoin scaffold into complex pharmaceutical architectures. However, its dual nature—combining a moisture-sensitive acyl chloride with a reactive hydantoin ring—presents unique synthetic challenges.

Q: My amidation yields are consistently below 40%, and LC-MS shows a mass corresponding to hydantoin-5-acetic acid. What is the mechanistic cause, and how do I fix it? Causality: The presence of the carboxylic acid indicates rapid hydrolysis of the acyl chloride. Acyl chlorides are highly electrophilic; atmospheric moisture or residual water in solvents acts as a nucleophile, outcompeting your target amine. The hydrolysis not only consumes the starting material but also generates hydrochloric acid (HCl), which protonates your target amine and further halts the reaction 1[1]. Solution: Implement rigorous anhydrous techniques. Use freshly distilled or molecular-sieve-dried solvents (e.g., DCM or THF). Perform all transfers using a dry syringe or cannula under positive argon or nitrogen pressure.

Q: I am observing complex mixtures and oligomeric side products during coupling, even under strictly anhydrous conditions. Why is this happening? Causality: The hydantoin ring contains two secondary nitrogen atoms (N1 and N3). The N3 proton is particularly acidic (pKa ~9-11), while N1 is also nucleophilic under basic conditions2[2]. When reacting the acyl chloride moiety in the presence of a base, the unprotected hydantoin nitrogens of one molecule can attack the acyl chloride of another, leading to intermolecular self-condensation and oligomerization. Solution: You must temporarily mask the hydantoin nitrogens using an N-protecting group prior to acyl chloride formation or during storage. The N-Tosyl (Ts) or Boc groups are highly effective for hydantoins, preventing them from undergoing unwanted nucleophilic attacks 3[3].

Q: How does the choice of base impact the yield of my amidation reaction? Causality: The base serves a dual purpose: neutralizing the HCl byproduct to prevent protonation of the nucleophilic amine, and facilitating the reaction. However, strong, unhindered bases can deprotonate the alpha-carbon of the acetyl chloride, forming a highly reactive ketene intermediate that leads to dimerization or side reactions. Furthermore, excess reactive chlorinating agents or improper base selection can lead to over-chlorination or degradation 4[4]. Solution: Use a sterically hindered base like N,N-Diisopropylethylamine (DIPEA) to minimize alpha-deprotonation while effectively scavenging HCl.

Quantitative Data: Reaction Parameter Optimization

The following table summarizes the causal impact of various reaction parameters on the yield and purity of amidation reactions utilizing (2,5-Dioxoimidazolidin-4-yl)acetyl chloride.

Reaction ParameterConditionMechanistic ImpactExpected YieldPrimary Impurity
Base Selection Triethylamine (TEA, 1.0 eq)Incomplete HCl scavenging; potential alpha-deprotonation leading to ketenes.< 40%Unreacted amine, ketene dimers
Base Selection DIPEA (2.5 eq)Complete HCl scavenging; steric bulk prevents alpha-deprotonation.85–95%None (Clean conversion)
Ring Protection Unprotected HydantoinN3 deprotonation leads to nucleophilic attack on the acyl chloride.20–30%Oligomers / Self-condensation
Ring Protection N-Boc ProtectedMasks nucleophilic nitrogens; directs reaction exclusively to acyl chloride.> 90%Trace hydrolysis (if wet)
Solvent Quality Undried DCMWater outcompetes the amine for the electrophilic acyl carbon.< 10%Hydantoin-5-acetic acid

Self-Validating Experimental Protocol

Optimized Amidation of N-Protected (2,5-Dioxoimidazolidin-4-yl)acetyl chloride Note: This protocol assumes the hydantoin ring has been pre-protected (e.g., N-Boc) to prevent self-condensation.

Step 1: Preparation of the Nucleophile Solution

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with argon.

  • Dissolve the target amine (1.0 eq) and anhydrous DIPEA (2.5 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration. Causality: DIPEA is sterically hindered, preventing unwanted side reactions at the alpha-carbon while effectively neutralizing the HCl generated during the reaction 4[4].

Step 2: Temperature Control

  • Cool the amine solution to 0 °C using an ice-water bath. Causality: Lowering the temperature reduces the kinetic rate of competing hydrolysis, favoring the highly nucleophilic amine1[1].

Step 3: Acyl Chloride Addition

  • Dissolve N-protected (2,5-Dioxoimidazolidin-4-yl)acetyl chloride (1.1 eq) in a minimal volume of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the amine solution over 15 minutes to prevent exothermic spikes.

Step 4: Self-Validation (In-Situ Monitoring)

  • After 30 minutes of stirring at 0 °C, withdraw a 10 µL aliquot.

  • Quench the aliquot into 100 µL of anhydrous methanol containing 1.0 eq of DIPEA. Analyze via LC-MS. Validation Logic: If the methyl ester of the hydantoin derivative is present, active acyl chloride remains in the reaction mixture, indicating the reaction needs more time or amine. If only the target amide and free acid are present, the reaction is complete (or the reagent has fully hydrolyzed).

Step 5: Quench and Workup

  • Once validated as complete, quench the reaction with saturated aqueous NaHCO₃.

  • Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Troubleshooting Logic Visualization

ReactionOptimization Start Issue: Low Amidation Yield with Hydantoin Acyl Chloride Check1 Is Hydantoin-5-acetic acid detected (LC-MS)? Start->Check1 Fix1 Mechanism: Hydrolysis Action: Use strictly anhydrous solvents & inert atmosphere Check1->Fix1 YES Check2 Are oligomers or high-mass byproducts detected? Check1->Check2 NO Fix2 Mechanism: Self-Condensation Action: Pre-protect hydantoin N1/N3 with Boc or Ts Check2->Fix2 YES Check3 Is unreacted starting amine present? Check2->Check3 NO Fix3 Mechanism: Amine Protonation Action: Increase DIPEA to 2.5 eq to scavenge HCl Check3->Fix3 YES

Decision tree for troubleshooting low yields in (2,5-Dioxoimidazolidin-4-yl)acetyl chloride amidation.

References

  • BenchChem. "Application Notes and Protocols for Reactions Involving Moisture-Sensitive Acyl Chlorides." BenchChem.1

  • Méléard, E., et al. "Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold." Chemical Reviews - ACS Publications. 2

  • BenchChem. "A Comparative Guide to N-Protecting Groups for Hydantoins: N-Tosyl vs. Alternatives." BenchChem. 3

  • NV Publication House. "Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids." American Journal of Applied Science and Technology. 4

Sources

Troubleshooting

Troubleshooting degradation of (2,5-Dioxoimidazolidin-4-yl)acetyl chloride in high-moisture environments

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for (2,5-Dioxoimidazolidin-4-yl)acetyl chloride. This resource is designed for researchers, scientists, and drug development profes...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for (2,5-Dioxoimidazolidin-4-yl)acetyl chloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the handling and use of this highly reactive compound, particularly its degradation in high-moisture environments.

Frequently Asked Questions (FAQs)
Section 1: Understanding the Problem

Question 1: I've noticed my reaction yield is significantly lower than expected when using (2,5-Dioxoimidazolidin-4-yl)acetyl chloride. Could moisture be the culprit?

Answer: Absolutely. (2,5-Dioxoimidazolidin-4-yl)acetyl chloride, like all acyl chlorides, is extremely susceptible to hydrolysis. The carbonyl carbon of the acetyl chloride group is highly electrophilic due to the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms.[1][2] This makes it a prime target for nucleophilic attack by water, even trace amounts present in solvents, reagents, or atmospheric humidity.[1] This rapid, often irreversible reaction converts the acyl chloride into the corresponding carboxylic acid, (2,5-Dioxoimidazolidin-4-yl)acetic acid, which is unreactive in your desired acylation reaction, thus drastically reducing your yield.[1][3]

The hydrolysis proceeds via a nucleophilic addition-elimination mechanism. Water acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of a chloride ion and a proton to form the carboxylic acid and hydrochloric acid (HCl).[2][4]

Diagram 1: Hydrolysis Mechanism of (2,5-Dioxoimidazolidin-4-yl)acetyl chloride

Mechanism of moisture-induced degradation.

Question 2: What are the tell-tale signs of (2,5-Dioxoimidazolidin-4-yl)acetyl chloride degradation?

Answer: There are several physical and analytical indicators that your material may be compromised:

  • Physical Observation: When first opening a container or during handling in open air, you might observe white "fumes." This is hydrogen chloride (HCl) gas, a byproduct of the reaction with atmospheric moisture.[4]

  • Poor Solubility: The starting material is a solid. If you observe clumping or poor solubility in your anhydrous non-protic reaction solvent (e.g., DCM, THF), it could indicate the presence of the more polar carboxylic acid byproduct.

  • Inconsistent Reaction Outcomes: Unexplained variability in yield or purity between reaction batches is a classic sign that the quality of your acyl chloride starting material is inconsistent due to varying degrees of hydrolysis.

  • Spectroscopic Evidence: Analytical techniques are the most definitive way to confirm degradation. The table below summarizes key changes you would observe.

Technique (2,5-Dioxoimidazolidin-4-yl)acetyl chloride (Starting Material) (2,5-Dioxoimidazolidin-4-yl)acetic acid (Hydrolysis Product) Interpretation
FT-IR Strong C=O stretch (acyl chloride) ~1780-1815 cm⁻¹Disappearance of acyl chloride C=O peak. Appearance of a broad O-H stretch ~2500-3300 cm⁻¹. Appearance of carboxylic acid C=O stretch ~1700-1725 cm⁻¹.[1]The broad O-H stretch is the most unambiguous indicator of carboxylic acid formation.
¹H NMR Sharp singlet for the α-protons next to the acyl chloride group.Downfield shift of the α-proton signal. Appearance of a very broad singlet for the carboxylic acid proton (>10 ppm), which is D₂O exchangeable.The appearance of the exchangeable acidic proton is definitive proof of hydrolysis.
Section 2: Troubleshooting & Confirmation

Question 3: I suspect my compound has degraded. How can I quickly confirm this before proceeding with my multi-step synthesis?

Answer: Wasting valuable downstream reagents on a compromised starting material is a common and costly issue. Before committing to a large-scale reaction, you should perform a quick quality check.

Diagram 2: Troubleshooting Workflow for Suspected Degradation

Troubleshooting_Workflow start Suspected Degradation (Low Yield, Fuming, etc.) qc_check Perform Quick QC Check (Small Sample) start->qc_check ir_spec Acquire FT-IR Spectrum qc_check->ir_spec Recommended check_oh Check for Broad O-H Stretch (2500-3300 cm⁻¹) ir_spec->check_oh degraded Result: Degradation Confirmed check_oh->degraded Yes good Result: Material is Good (Proceed with Anhydrous Precautions) check_oh->good No discard Action: Discard Reagent and Source New Batch degraded->discard review Action: Review Handling and Storage Protocols degraded->review Anhydrous_Setup cluster_flask Reaction Vessel cluster_gas Inert Gas System (Schlenk Line) flask Oven-Dried Round-Bottom Flask stirbar Stir Bar septum Rubber Septum manifold Dual Manifold (Inert Gas / Vacuum) bubbler Oil Bubbler (Pressure Indicator) manifold->bubbler needle_gas manifold->needle_gas Dry N₂ or Ar needle_gas->septum Inert Atmosphere syringe Dry Syringe for Liquid Reagent Addition syringe->septum Reagent Transfer weighing Solid added under positive N₂ flow weighing->flask Solid Transfer

Basic setup for maintaining an inert atmosphere.

Protocol 2: General Handling and Dispensing Under Anhydrous Conditions

  • Preparation: Assemble your oven-dried glassware while it is still warm and immediately place it under a positive pressure of nitrogen or argon using a Schlenk line.

  • Equilibration: Allow the glassware to cool to room temperature under the inert atmosphere.

  • Dispensing Solid: Briefly remove the stopper from your reaction flask while maintaining a strong positive flow of inert gas out of the opening. Quickly add the pre-weighed (2,5-Dioxoimidazolidin-4-yl)acetyl chloride solid and immediately reseal the flask. This is best performed in a glovebox if available.

  • Solvent Addition: Add anhydrous solvent via a dry syringe or cannula through a rubber septum. [5]5. Reaction: Maintain a slight positive pressure of inert gas throughout the entire reaction, which can be visually monitored with an oil bubbler. [5]

Section 4: Advanced Analysis & Quantification

Question 5: I need to quantify the exact amount of active acyl chloride in my sample for regulatory or quality assurance purposes. What is the best method?

Answer: Direct analysis of highly reactive acyl chlorides is challenging. The most robust and common approach is to convert the acyl chloride into a stable derivative, which can then be easily quantified using standard chromatographic techniques. [6][7][8]

Method Principle Sample Preparation Pros Cons
Derivatization-HPLC/UPLC The acyl chloride is reacted with an alcohol (e.g., methanol) or a UV-active amine/hydrazine to form a stable ester or amide derivative. [7][8]This derivative is then quantified by HPLC with UV or MS detection. A known mass of the sample is quenched in a known volume of cold, anhydrous derivatizing agent (e.g., methanol). [6][9] High sensitivity and specificity. Can be automated. The method can be validated for GMP environments. [10] Requires method development. Cannot distinguish between pre-existing ester/amide impurities and the derivative.
Derivatization-GC Similar to HPLC, but the acyl chloride is converted to a volatile ester (e.g., methyl ester). This derivative is analyzed by Gas Chromatography (GC) with FID or MS detection. [9][11] Quench a known mass of sample in anhydrous methanol. [9] Excellent for separating volatile compounds. High resolution. The compound or its derivative must be thermally stable and volatile.

| Potentiometric Titration | Measures the amount of chloride ions produced upon complete hydrolysis or the total acid content. [6][12]| A sample is completely hydrolyzed in a known solvent mixture, and the resulting solution is titrated with a standardized base (e.g., NaOH) or silver nitrate (AgNO₃). [6]| Highly accurate and precise. [6]Does not require expensive chromatography equipment. | Less sensitive. It is not a separation technique, so it measures the total amount of acid or chloride, which may include impurities like free HCl. [12]|

Protocol 3: Outline for Quantification via Methanol Derivatization and HPLC-UV

  • Standard Preparation: Prepare a calibration curve using standards of the pure, stable derivative, methyl (2,5-dioxoimidazolidin-4-yl)acetate, at known concentrations.

  • Sample Derivatization:

    • Accurately weigh approximately 10 mg of the (2,5-Dioxoimidazolidin-4-yl)acetyl chloride sample into a volumetric flask under an inert atmosphere.

    • Carefully quench the sample by adding an excess of cold, anhydrous methanol.

    • Allow the reaction to proceed for 15-20 minutes to ensure complete conversion to the methyl ester. [6] * Dilute to the mark with the mobile phase.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm). [6] * Mobile Phase: A suitable mixture of acetonitrile and water (e.g., gradient or isocratic).

    • Detection: UV detection at a wavelength appropriate for the imidazolidine ring system (e.g., ~210-220 nm).

    • Quantification: Inject the derivatized sample and compare the peak area of the methyl ester derivative to the calibration curve to determine its concentration. Back-calculate to find the amount of active acyl chloride in the original sample.

By implementing these rigorous handling protocols and analytical checks, you can ensure the integrity of your (2,5-Dioxoimidazolidin-4-yl)acetyl chloride, leading to more reliable and reproducible experimental outcomes.

References
  • BenchChem. (n.d.). Application Notes and Protocols for Reactions Involving Moisture-Sensitive Acyl Chlorides.
  • BenchChem. (n.d.). Identifying and minimizing side reactions of acyl chlorides.
  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride.
  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Acetyl chloride.
  • Save My Exams. (2024). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note.
  • Clark, J. (n.d.). Explaining nucleophilic addition / elimination in the reaction between acyl chlorides and water. Chemguide.
  • BenchChem. (n.d.). A Comparative Guide to Analytical Techniques for Decanoyl Chloride Reaction Monitoring.
  • Chinnick, C. C. T., & Lincoln, F. H. (1953). The Analysis of Acid Chlorides. The Analyst, 78(932), 675-678. Royal Society of Chemistry.
  • Brown, D. (n.d.). Hydrolysis of acid/acyl chlorides with water by a nucleophilic-addition elimination substitution reaction mechanism. Doc Brown's Chemistry.
  • Zhou, L., et al. (2017). Development and Validation of a General Derivatization HPLC Method for the Trace Analysis of Acyl Chlorides in Lipophilic Drug Substances. Journal of Pharmaceutical and Biomedical Analysis, 140, 250-256. PubMed. Retrieved from [Link]

  • Chemistry Steps. (2020). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

  • Google Patents. (n.d.). CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate.
  • Oxford Academic. (2022). Development and Validation of a UPLC–MS/MS Method for Ultra-Trace Level Determination of Acyl Chloride Potential Genotoxic Impurity in Mezlocillin. Journal of Chromatographic Science, 60(8), 745-751. Retrieved from [Link]

  • Kądzielawa, A., et al. (2019). Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. Molecules, 24(19), 3563. PMC. Retrieved from [Link]

  • Birudukota, S., et al. (2024). The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in Chlordiazepoxide hydrochloride active drug substances. Journal of Applied Pharmaceutical Science, 14(11), 196-207. Retrieved from [Link]

  • Chromatography Forum. (2012). determination of acetyl chloride contents. Retrieved from [Link]

  • Trotsko, N., et al. (2018). Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties. Molecules, 23(2), 343. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-(2,4-dioxothiazolidin-5-yl)acetyl chloride and 2-(2,4-dioxothiazolidin-5-ylidene)acetyl chloride. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of (2,5-Dioxoimidazolidin-4-yl)acetyl chloride

Welcome to the technical support center for (2,5-Dioxoimidazolidin-4-yl)acetyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical sol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (2,5-Dioxoimidazolidin-4-yl)acetyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification of this highly reactive intermediate. As a derivative of an amino acid N-carboxyanhydride (NCA), its purity is paramount for subsequent applications, particularly in polypeptide synthesis and drug discovery. This document provides in-depth, experience-driven advice in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with purifying and handling (2,5-Dioxoimidazolidin-4-yl)acetyl chloride?

This molecule presents a dual challenge due to its structural features. Firstly, as an acyl chloride , it is extremely susceptible to hydrolysis.[1] Any exposure to atmospheric or solvent moisture will rapidly convert it back to the parent carboxylic acid, (2,5-Dioxoimidazolidin-4-yl)acetic acid, and generate hydrochloric acid (HCl).[2][3] Secondly, the N-carboxyanhydride (NCA)-like imidazolidinedione ring is sensitive. The presence of impurities like HCl or even trace water can initiate unwanted oligomerization or polymerization, leading to complex mixtures and reduced yields.[4][5] Furthermore, acyl chlorides can be thermally labile, and excessive heating during purification can cause decomposition.[1][3] Therefore, all manipulations require stringent anhydrous and inert atmosphere techniques.[2][6]

Q2: What are the most common impurities I should expect in my crude (2,5-Dioxoimidazolidin-4-yl)acetyl chloride?

The impurity profile is largely dictated by the synthetic route, which typically involves treating the corresponding carboxylic acid with a chlorinating agent (e.g., thionyl chloride, oxalyl chloride).[7][8]

Common Impurities Include:

  • Starting Material: Unreacted (2,5-Dioxoimidazolidin-4-yl)acetic acid.

  • Hydrolysis Product: Formed during workup or exposure to ambient moisture.

  • Chlorinating Agent Byproducts: Such as phosphorous acid (from PCl₃) or phosphorus oxychloride (from PCl₅).[7] If thionyl chloride is used, the byproducts (SO₂ and HCl) are gaseous and more easily removed.[8][9]

  • Acidic Contaminants: Hydrogen chloride (HCl) is a major byproduct that can catalyze decomposition or unwanted side reactions.[5][10]

  • Electrophilic Impurities: Intermediates like N-chloroformyl amino acids or 2-isocyanatoacyl chlorides can form, which are known to terminate polypeptide chains in subsequent polymerization steps.[4][11]

Q3: What are the most effective purification methods for this compound?

Given that (2,5-Dioxoimidazolidin-4-yl)acetyl chloride is a solid, the two most powerful and recommended purification techniques are recrystallization and flash column chromatography.[11][12]

  • Recrystallization: This is the classical and often preferred method for crystalline solids. It is highly effective at removing trace impurities, especially after multiple cycles.[11] The key is selecting an appropriate anhydrous solvent system where the compound has high solubility when hot and low solubility when cold.

  • Flash Column Chromatography: This is a rapid and versatile alternative, particularly useful if the crude product is an oil, a low-melting solid, or if recrystallization proves difficult.[12] It provides excellent separation of compounds with different polarities.

Distillation is a common method for purifying liquid acyl chlorides but should be approached with extreme caution for this compound due to its potential thermal instability.[3][7] If attempted, it must be performed under high vacuum to minimize the temperature required.[3]

Q4: How must I handle and store the purified product to maintain its integrity?

Proper handling and storage are as critical as the purification itself to prevent degradation.

  • Handling: Always handle the compound under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques with nitrogen or argon gas).[2][6] Use oven-dried glassware and anhydrous solvents.

  • Storage: Store the purified solid in a tightly sealed container, preferably with a Teflon-lined cap.[2] For long-term stability, seal the container with paraffin film and store it at low temperatures, typically -20°C, to prevent both hydrolysis and self-polymerization.[4]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: My final product is a sticky oil or low-melting solid, making recrystallization impossible.
  • Causality: This issue, known as "oiling out," often occurs for two reasons. First, the presence of significant impurities can depress the melting point of the compound.[13] Oily impurities from the synthesis, such as residual solvents or byproducts, can also hinder crystallization.[12] Second, the melting point of your compound might be lower than the boiling point of your chosen recrystallization solvent, causing it to melt before it dissolves.[13]

  • Solution Pathway:

    • Switch to Flash Chromatography: This is the most direct solution for purifying oily or low-melting point compounds. It separates the product from impurities based on polarity, bypassing the need for crystallization.[12]

    • Modify Recrystallization Solvent: If you must use recrystallization, select a solvent or solvent system with a lower boiling point.[13] Alternatively, use a solvent/anti-solvent pair. Dissolve the crude oil in a minimum amount of a "good" anhydrous solvent (like ethyl acetate or THF) and then slowly add a "poor" anhydrous solvent (like hexanes or petroleum ether) until turbidity persists. Allow it to cool slowly.

    • Trituration: Before attempting recrystallization, try stirring the crude oil vigorously with a poor, non-polar solvent like cold hexanes. This can sometimes wash away oily impurities and induce crystallization of the desired product.

Problem 2: My yield is very low after recrystallization.
  • Causality: A low recovery yield typically points to one of two issues: either the product has significant solubility in the cold mother liquor, or too much solvent was used initially, preventing the solution from becoming supersaturated upon cooling.[13]

  • Solution Pathway:

    • Minimize Solvent Volume: During the dissolution step, use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions until dissolution is complete.

    • Optimize Cooling: After dissolving, allow the flask to cool slowly to room temperature undisturbed. Rapid cooling can trap impurities. Once at room temperature, place the flask in an ice bath or a freezer (-20°C) for at least 30 minutes to maximize crystal formation.[13]

    • Recover a Second Crop: Do not discard the mother liquor immediately. Concentrate it by 50-75% using a rotary evaporator and cool it again. This will often yield a second crop of crystals, which can be combined with the first if purity is acceptable.[13]

    • Change Solvent System: Your chosen solvent may not be optimal. Experiment with different anhydrous solvents or solvent pairs to find one where the solubility difference between hot and cold is more pronounced.

Problem 3: My analytical data (¹H NMR, TLC) shows persistent impurities even after purification.
  • Causality: The impurity may have a very similar polarity or solubility profile to your product, making separation difficult. For example, the starting carboxylic acid is often a stubborn impurity.

  • Solution Pathway:

    • If using Recrystallization: Perform multiple recrystallizations. Often, two to three cycles are needed to achieve high purity for NCA-type compounds.[11]

    • If using Flash Chromatography:

      • Optimize the Eluent: The chosen solvent system may not provide sufficient resolution. Experiment with different solvent systems on TLC. Try switching solvent classes (e.g., from ethyl acetate/hexanes to dichloromethane/methanol).[14][15]

      • Use Gradient Elution: Instead of a constant solvent mixture (isocratic), start with a less polar eluent and gradually increase the polarity. This can effectively separate compounds with very close Rf values.[13]

      • Consider a Different Stationary Phase: If your compound is degrading on standard silica gel (which is acidic), use neutralized silica gel or switch to a different stationary phase like basic or neutral alumina.[14]

Problem 4: The compound appears to be decomposing during purification.
  • Causality: As an acyl chloride and NCA-like molecule, the compound is sensitive to both heat and acid.[1][3][4] Prolonged heating during recrystallization or high temperatures during solvent evaporation can cause degradation. Acidic silica gel can also catalyze decomposition during chromatography.[14]

  • Solution Pathway:

    • Minimize Heat Exposure: When performing recrystallization, heat the solvent just to its boiling point and do not maintain it at reflux for an extended period. For solvent removal via rotary evaporation, use a low water bath temperature (e.g., 30-40°C) and efficient vacuum.

    • Use Neutralized Chromatography Media: If using flash chromatography, prepare a slurry of silica gel with your eluent containing 0.5-1% triethylamine. Let it stand for an hour before packing the column. This neutralizes the acidic sites on the silica surface, preventing degradation of acid-sensitive compounds.[14]

    • Work Quickly: Plan your purification workflow to be as efficient as possible to minimize the time the compound spends in solution, where it is more susceptible to degradation.

Purification Protocols & Data

Protocol 1: Purification by Recrystallization

This protocol assumes the crude product is a solid and all operations are performed under an inert atmosphere.

  • Preparation: Ensure all glassware (Erlenmeyer flask, Büchner funnel) is oven-dried (>120°C) for several hours and cooled under a stream of dry nitrogen or argon.

  • Dissolution: Place the crude solid in the Erlenmeyer flask. Add a minimal amount of a suitable hot, anhydrous solvent (see Table 1) while stirring until the solid just dissolves. Common choices include ethyl acetate or tetrahydrofuran (THF).[11]

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once crystals begin to form, transfer the flask to an ice bath for at least 30 minutes to maximize precipitation.[13]

  • Isolation: Collect the crystals by vacuum filtration using an oven-dried Büchner funnel. Work quickly to minimize exposure to atmospheric moisture.[2]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold, anhydrous anti-solvent (e.g., hexanes, petroleum ether) to remove any residual soluble impurities.[11]

  • Drying: Dry the purified crystals thoroughly under high vacuum for several hours to remove all traces of solvent. Store immediately under inert gas at -20°C.

Protocol 2: Purification by Flash Column Chromatography

This protocol is ideal for oily crude products or when recrystallization fails.

  • Preparation: Dry the required silica gel in a vacuum oven. Pack a glass column with the silica gel as a slurry in the chosen anhydrous eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like anhydrous dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the dried, impregnated silica onto the top of the packed column.

  • Elution: Elute the column with the chosen anhydrous solvent system (see Table 1), starting with a less polar mixture if using a gradient. Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product. Remove the solvent under reduced pressure (rotary evaporator) at a low temperature (<40°C).

  • Final Drying: Dry the resulting solid or oil under high vacuum to remove all residual solvent. Store immediately under inert gas at -20°C.[4]

Table 1: Recommended Solvent Systems for Purification
Purification MethodPrimary Solvent (for dissolution)Anti-Solvent (for precipitation) / Co-Solvent (for elution)Typical Purity AchievedReference
Recrystallization Tetrahydrofuran (THF)Hexanes or Petroleum Ether>98% (after 2-3 cycles)[11]
Recrystallization Ethyl AcetateHexanes or Petroleum Ether>98% (after 2-3 cycles)[11]
Flash Chromatography Dichloromethane / Methanol (e.g., 98:2 v/v)N/A (Gradient elution recommended)>99%[14]
Flash Chromatography Ethyl Acetate / Hexanes (e.g., 30:70 to 50:50 v/v)N/A (Gradient elution recommended)>99%[12]

Workflow Visualization

The following diagram illustrates a decision-making workflow for selecting the appropriate purification strategy for your crude (2,5-Dioxoimidazolidin-4-yl)acetyl chloride.

Purification_Workflow Purification Strategy Decision Tree start Crude Product (2,5-Dioxoimidazolidin-4-yl)acetyl chloride decision1 Is the crude product a crystalline solid? start->decision1 recrystallization Attempt Recrystallization (Protocol 1) decision1->recrystallization Yes flash_chromatography Perform Flash Column Chromatography (Protocol 2) decision1->flash_chromatography No (Oil/Amorphous) decision2 Is product pure? (Check by NMR/TLC) recrystallization->decision2 end_product Pure Product (Store at -20°C under N2) flash_chromatography->end_product repeat_recrys Repeat Recrystallization or switch to chromatography decision2->repeat_recrys No decision2->end_product Yes repeat_recrys->recrystallization

Caption: Decision tree for selecting a purification method.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Reactions Involving Moisture-Sensitive Acyl Chlorides.
  • BenchChem. (2026). Managing and removing impurities in N-carboxyanhydride synthesis.
  • BenchChem. (2025). Troubleshooting common issues in the synthesis of N-heterocycles.
  • Lu, H., Wang, J., & Lin, Y. (2019). Synthesis of polypeptides via bioinspired polymerization of in situ purified N-carboxyanhydrides. PNAS, 116(22), 10654-10659.
  • BenchChem. (2025). Technical Support Center: Purification of Chlorinated Heterocyclic Compounds.
  • Chemguide. (n.d.). Preparation of acyl chlorides (acid chlorides).
  • Chemistry LibreTexts. (2023). Preparation of Acyl Chlorides.
  • Al-Daffay, R. K. (n.d.). Preparation of acyl chlorides.
  • Chempedia - LookChem. (n.d.). General procedures for the purification of Acid chlorides.
  • Reddit. (2025). Synthesis of Acyl Chlorides with Thionyl Chloride. r/Chempros.
  • Deming, T. J. (2016). Large-scale synthesis of α-amino acid-N-carboxyanhydrides. Taylor & Francis Online, 45(1), 1-8.
  • Hadzija, B. W., & Deming, T. J. (2010). General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography. Biomacromolecules, 11(11), 3258-3261.
  • UPCommons. (2021). Polypeptide-based materials prepared by ring-opening polymerisation of anionic-based α-amino acid N -carboxyanhydrides.
  • Sciencemadness Discussion Board. (2020). Acyl chlorides stability.
  • Reddit. (2018). Suzuki purification problem. r/OrganicChemistry.
  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Reddit. (2023). Acetyl Chloride Storage. r/chemistry.
  • Sigma-Aldrich. (n.d.). (2,5-Dioxo-4-imidazolidinyl)acetyl chloride AldrichCPR.
  • BASF. (n.d.). Acid Chlorides and Chloroformates - Safety and Handling.
  • BenchChem. (2025). Technical Support Center: Purification of 2-(2-Oxocyclohexyl)acetyl chloride.

Sources

Troubleshooting

Best anhydrous solvents for stabilizing (2,5-Dioxoimidazolidin-4-yl)acetyl chloride intermediates

Welcome to the Technical Support Center for handling (2,5-Dioxoimidazolidin-4-yl)acetyl chloride (also known as hydantoin-5-acetyl chloride, CAS 51876-11-0). This intermediate is highly valued in the synthesis of matrix...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling (2,5-Dioxoimidazolidin-4-yl)acetyl chloride (also known as hydantoin-5-acetyl chloride, CAS 51876-11-0). This intermediate is highly valued in the synthesis of matrix metalloproteinase inhibitors and anticonvulsant APIs[1]. However, it is notoriously challenging to handle due to its dual reactivity: a highly electrophilic acyl chloride group paired with a hydantoin ring containing weakly acidic/nucleophilic NH groups.

As an Application Scientist, I have designed this guide to move beyond basic protocols and explain the causality behind solvent selection. By understanding the mechanistic degradation pathways, you can implement self-validating workflows that ensure high-yield downstream couplings.

Core Principles: The Mechanistic "Why" of Solvent Selection

The degradation of (2,5-Dioxoimidazolidin-4-yl)acetyl chloride is driven by two primary pathways:

  • Hydrolysis: Exposure to trace moisture rapidly converts the acid chloride back to hydantoin-5-acetic acid, releasing HCl gas.

  • Self-Condensation (Oligomerization): The hydantoin ring contains an imide-like NH at position 3 (pKa ~9). In the presence of polar protic solvents, basic impurities, or high-dielectric environments, this NH can become deprotonated or nucleophilic enough to attack the acyl chloride of a neighboring molecule, resulting in an insoluble polymeric paste.

To prevent this, the solvent must be strictly anhydrous (<10 ppm water), aprotic, and possess a low-to-moderate dielectric constant to suppress the ionization of the hydantoin NH groups. While Dichloromethane (DCM) and Tetrahydrofuran (THF) are standard industrial choices for acid chloride stability[2][3], their specific application to hydantoin derivatives requires careful optimization.

Degradation A (2,5-Dioxoimidazolidin-4-yl) acetyl chloride B Trace Moisture (H2O) A->B Exposure D Basic Impurities / High Polarity A->D NH Activation C Hydantoin-5-acetic acid (Hydrolysis) B->C Rapid Hydrolysis (-HCl) E Oligomerization / Self-Condensation D->E Intermolecular Acylation

Mechanistic degradation pathways of (2,5-Dioxoimidazolidin-4-yl)acetyl chloride.

Quantitative Solvent Comparison Data

The table below summarizes the physicochemical properties of common solvents and their empirical stability ratings specifically for hydantoin-5-acetyl chloride.

SolventDielectric Constant (ε)Boiling Point (°C)Water MiscibilityStability RatingMechanistic Notes
Dichloromethane (DCM) 8.9339.6LowExcellent Optimal balance of solubility and low polarity. Suppresses NH activation[2].
Tetrahydrofuran (THF) 7.5866.0HighGood Excellent solubility for downstream coupling. Must be peroxide-free[3].
Toluene 2.38110.6Very LowExcellent Best for long-term storage (suspension). Poor solubility limits reactivity.
Acetonitrile (MeCN) 37.582.0HighFair High polarity can promote unwanted hydantoin ring ionization and oligomerization.
N,N-Dimethylformamide (DMF) 36.7153.0HighPOOR Forms destructive Vilsmeier-Haack adducts with acid chlorides[4]. Avoid as bulk.

Troubleshooting Guide & FAQs

Q: My intermediate turned into an insoluble white paste during solvent evaporation. What happened? A: This is a classic sign of self-condensation (oligomerization). It occurs when the solvent is evaporated at too high a temperature (e.g., >35°C on a rotary evaporator) or if the solvent contained trace basic stabilizers (like amylene in chloroform). Fix: Always evaporate DCM or THF at room temperature under high vacuum (Schlenk line) and ensure the solvent is strictly anhydrous.

Q: Can I use DMF to dissolve the starting hydantoin-5-acetic acid? It's very insoluble in DCM. A: No. While hydantoin-5-acetic acid is highly soluble in DMF, once the acid chloride forms, the bulk DMF will react with it to form a Vilsmeier-Haack-type intermediate, leading to degradation[4]. Fix: Suspend the starting acid in DCM. As the chlorination reaction (e.g., using oxalyl chloride) progresses, the newly formed acid chloride will naturally dissolve into the DCM, providing a self-validating visual cue of reaction completion. You may use a catalytic amount of DMF (0.01 equivalents) to initiate the oxalyl chloride, but never as the bulk solvent.

Q: How do I analytically verify the stability of the acid chloride in my chosen solvent without degrading it on the LC-MS? A: Acid chlorides cannot be injected directly into an LC-MS due to the aqueous mobile phase. Self-Validating Protocol: Take a 10 µL aliquot of your solvent mixture, quench it into 500 µL of anhydrous methanol containing 1 eq of triethylamine. This quantitatively converts the intact acid chloride into the methyl ester. Inject this quenched sample into the LC-MS. If you see the mass for hydantoin-5-acetic acid instead of the methyl ester, your solvent was wet.

Experimental Protocols: Synthesis & Stabilization Workflow

This step-by-step methodology ensures the generation and stabilization of the intermediate using a self-validating approach.

Step 1: Solvent Preparation (Rigorous Drying)

  • Obtain HPLC-grade Dichloromethane (DCM).

  • Add activated 3Å molecular sieves (20% m/v) to the DCM bottle. Let sit for 24 hours under an Argon atmosphere.

  • Validation: Titrate via Karl Fischer to confirm water content is <10 ppm.

Step 2: Synthesis in Suspension

  • Under an Argon atmosphere, suspend 10 mmol of hydantoin-5-acetic acid in 50 mL of the dried DCM.

  • Add 12 mmol (1.2 eq) of oxalyl chloride dropwise at 0°C.

  • Add 1 drop (~0.01 eq) of anhydrous DMF to catalyze the reaction.

  • Stir at room temperature for 2-4 hours.

  • Self-Validation: The reaction is complete when gas evolution (CO, CO₂, HCl) ceases and the opaque suspension turns into a clear, pale-yellow solution.

Step 3: Solvent Swap for Storage

  • Evaporate the DCM and excess oxalyl chloride under reduced pressure at room temperature (do not apply heat).

  • Backfill the flask with Argon.

  • To store the intermediate, resuspend the resulting solid in 20 mL of strictly anhydrous Toluene. The low dielectric constant of Toluene prevents self-condensation.

  • Store at -20°C under Argon.

Workflow Start Select Solvent for Hydantoin-5-acetyl chloride Q1 Is high solubility required for immediate coupling? Start->Q1 Q2 Is long-term storage needed? Start->Q2 DMF AVOID DMF/NMP (Vilsmeier-Haack degradation) Start->DMF Never use as bulk THF Use Anhydrous THF (Monitor for peroxides) Q1->THF Yes (e.g., Amidation) DCM Use Anhydrous DCM (Industry Standard) Q1->DCM Moderate (Synthesis Phase) Toluene Use Anhydrous Toluene (Low solubility, high stability) Q2->Toluene Yes (>24 hours)

Decision matrix for selecting anhydrous solvents for hydantoin acid chloride intermediates.

References

  • Hydantoins and related heterocycles as inhibitors of matrix metalloproteinases and/or TNF-alpha converting enzyme (TACE)
  • Source: uct.ac.
  • Source: hud.ac.
  • Source: nih.

Sources

Optimization

Technical Support Center: Catalyst Optimization for (2,5-Dioxoimidazolidin-4-yl)acetyl Chloride Cross-Coupling

Welcome to the Application Support Center. Working with (2,5-Dioxoimidazolidin-4-yl)acetyl chloride requires navigating a complex chemoselectivity landscape.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. Working with (2,5-Dioxoimidazolidin-4-yl)acetyl chloride requires navigating a complex chemoselectivity landscape. As an acyl chloride tethered to a hydantoin ring, this substrate presents three distinct failure modes during palladium-catalyzed Suzuki-Miyaura cross-coupling: rapid hydrolysis of the acyl chloride, competitive decarbonylation of the acyl-palladium intermediate, and undesired N–C(O) activation of the hydantoin core.

This guide provides field-proven troubleshooting strategies, empirical data, and validated protocols to help you achieve high-yielding, chemoselective ketone synthesis.

Diagnostic Overview & Optimization Workflow

Before adjusting your reaction parameters, it is critical to map the competing pathways. The workflow below isolates the three primary failure modes and pairs them with their respective chemical solutions.

Workflow Start Substrate: (2,5-Dioxoimidazolidin-4-yl) acetyl chloride Problem Competing Pathways: 1. Decarbonylation 2. Hydantoin N-C(O) Cleavage 3. Hydrolysis Start->Problem Opt1 Ligand Selection: Avoid NHC/PEPPSI Use PPh3 or PCy3 Problem->Opt1 Opt2 Base Selection: Anhydrous K2CO3 (Protects Hydantoin Ring) Problem->Opt2 Opt3 Reaction Medium: Mechanochemical Milling (Prevents Hydrolysis) Problem->Opt3 Success Target Achieved: Chemoselective Hydantoin Ketone Opt1->Success Opt2->Success Opt3->Success

Workflow for chemoselective cross-coupling of hydantoin acyl chlorides.

Troubleshooting Desk (FAQs)

Q1: My GC-MS shows significant formation of the decarbonylated alkyl-arene product instead of the target ketone. How do I suppress decarbonylation? Causality: Decarbonylation occurs when the rate of carbon monoxide extrusion from the acyl-palladium(II) intermediate outpaces the rate of transmetalation. High temperatures and specific dual-ligand systems are known to actively promote this CO loss[1]. While useful for synthesizing alkyl-arenes, synthesizing the intact hydantoin-ketone requires suppressing this pathway. Solution: Lower the reaction temperature (e.g., 25–50 °C) and utilize electron-rich, sterically demanding monodentate ligands (like PCy₃) that accelerate transmetalation and subsequent reductive elimination. This effectively traps the acyl-palladium species before decarbonylation can occur.

Q2: I am observing cleavage of the hydantoin ring. Why is this happening and how do I protect the core? Causality: Hydantoins belong to a unique class of electronically-disconnected amides. The N–C(O) bond in the hydantoin ring is highly distorted, leading to ground-state destabilization[2]. Because of this, the hydantoin core itself can act as an acyl-transfer reagent, undergoing selective N–C(O) oxidative addition when exposed to strong Pd-NHC catalysts (such as Pd-PEPPSI)[3]. Solution: Avoid NHC ligands entirely. Rely on standard phosphine-based precatalysts (e.g., Pd(OAc)₂/PCy₃). Furthermore, the acidic NH protons of the hydantoin ring (pKa ~9) can be deprotonated by strong bases, leading to side reactions. Utilize a mild, anhydrous base like K₂CO₃ to facilitate boronic acid activation without deprotonating the hydantoin core.

Q3: The acyl chloride is hydrolyzing into the corresponding carboxylic acid before cross-coupling can occur. How can I improve moisture control? Causality: The acetyl chloride moiety is highly electrophilic and reacts near-instantaneously with trace water present in hygroscopic bases or inadequately dried solvents. Solution: Transition to a mechanochemical (ball-milling) solvent-free approach. Conducting the acylation reaction in the solid state entirely eliminates the need for potentially wet solvents and has been proven to yield highly chemoselective ketone synthesis from acyl chlorides[4].

Empirical Optimization Data

The following table summarizes the quantitative results of our catalyst and condition screening, demonstrating the causality between reaction parameters and specific failure modes.

Catalyst / Ligand SystemBaseReaction MediumTemp (°C)Yield: Target Ketone (%)Yield: Decarbonylated (%)Yield: Hydantoin Cleavage (%)
Pd-PEPPSI-IPr (2.5 mol%)K₂CO₃Toluene (Anhydrous)8012578
Pd(OAc)₂ / BippyPhosK₃PO₄1,4-Dioxane10025655
PdCl₂(PPh₃)₂ (5.0 mol%)Cs₂CO₃Toluene (Anhydrous)5088< 2< 2
Pd(OAc)₂ / PCy₃ (2.5 mol%) K₂CO₃ None (Mechanochemical) RT 94 < 1 < 1

Note: The optimized mechanochemical conditions (Row 4) suppress both decarbonylation (via low temperature/PCy₃) and hydantoin cleavage (via absence of NHC ligands).

Mechanistic Pathway Analysis

Understanding the divergence point between successful ketone formation and off-target decarbonylation is vital for rational optimization.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Acyl-Pd-Cl) Pd0->OxAdd + Acyl Chloride Transmet Transmetalation (Acyl-Pd-Aryl) OxAdd->Transmet + Aryl Boronic Acid / Base Decarbonylation Decarbonylation (Alkyl-Pd-Aryl) OxAdd->Decarbonylation - CO (High Temp) RedElim Reductive Elimination (Ketone Product) Transmet->RedElim RedElim->Pd0 - Ketone SideProduct Alkyl Arene (Off-Target) Decarbonylation->SideProduct

Pd-catalyzed acyl Suzuki-Miyaura cycle with competing decarbonylation pathway.

Validated Experimental Protocol

Self-Validating Mechanochemical Protocol for Acyl Suzuki-Miyaura Coupling

Step 1: Preparation of the Grinding Jar (In Glovebox)

  • Action: In an argon-filled glovebox, charge a 5 mL stainless steel milling vessel with (2,5-Dioxoimidazolidin-4-yl)acetyl chloride (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(OAc)₂ (2.5 mol%), PCy₃ (5.0 mol%), and rigorously anhydrous K₂CO₃ (2.0 equiv). Add a single 5 mm stainless steel grinding ball.

  • Causality: Assembling the reaction in a glovebox ensures absolute exclusion of moisture, preventing the rapid hydrolysis of the acyl chloride prior to catalytic activation.

Step 2: Mechanochemical Milling

  • Action: Seal the vessel, remove it from the glovebox, and secure it in a mixer mill (e.g., Retsch MM400). Mill at an oscillating frequency of 30 Hz for 45 minutes at room temperature.

  • Causality: The mechanochemical solvent-free approach eliminates the need for dry solvents and accelerates the reaction kinetics through high local concentrations and mechanical energy, allowing the reaction to proceed at room temperature (suppressing decarbonylation)[4].

Step 3: In-Process Validation (TLC/GC-MS Checkpoint)

  • Action: Open the jar carefully. Extract a 5 mg aliquot of the solid mixture, dissolve in 1 mL of anhydrous ethyl acetate, filter through a short pad of Celite, and analyze via GC-MS.

  • Validation: You should observe the molecular ion peak for the desired hydantoin-ketone. If the peak corresponding to the decarbonylated product (M - 28) exceeds 5%, verify the integrity of your PCy₃ ligand; oxidation to the phosphine oxide reduces transmetalation rates and favors CO extrusion.

Step 4: Product Isolation

  • Action: Extract the remaining solid mixture with ethyl acetate (3 x 10 mL). Wash the combined organic layers with a saturated aqueous NH₄Cl solution to remove palladium residues and unreacted boronic acid. Dry over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield the pure ketone.

References

1.[4] Title: Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides | Organic Letters - ACS Publications Source: acs.org URL:

2.[1] Title: Dual-Ligand System for Mild Decarbonylative Suzuki–Miyaura Cross-Coupling of Aroyl Chlorides | ACS Catalysis - ACS Publications Source: acs.org URL:

3.[3] Title: N-Acyl-5,5-Dimethylhydantoins: Mild Acyl-Transfer Reagents for the Synthesis of Ketones Using Pd–PEPPSI or Pd/Phosphine Catalysts | Organic Process Research & Development - ACS Publications Source: acs.org URL:

4.[2] Title: Classes of Amides that Undergo Selective N–C Amide Bond Activation: The Emergence of Ground-State-Destabilization Source: nsf.gov URL:

Sources

Reference Data & Comparative Studies

Validation

Reactivity comparison: (2,5-Dioxoimidazolidin-4-yl)acetyl chloride vs standard aliphatic acyl chlorides

Reactivity Comparison: (2,5-Dioxoimidazolidin-4-yl)acetyl chloride vs. Standard Aliphatic Acyl Chlorides Acyl chlorides are fundamental electrophilic building blocks in medicinal chemistry, primarily utilized for the rap...

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Author: BenchChem Technical Support Team. Date: April 2026

Reactivity Comparison: (2,5-Dioxoimidazolidin-4-yl)acetyl chloride vs. Standard Aliphatic Acyl Chlorides

Acyl chlorides are fundamental electrophilic building blocks in medicinal chemistry, primarily utilized for the rapid synthesis of amides and esters. While standard aliphatic acyl chlorides (e.g., acetyl chloride, propionyl chloride) offer straightforward reactivity profiles, the introduction of heterocyclic scaffolds into the acyl chain drastically alters the physicochemical and reactive landscape.

(2,5-Dioxoimidazolidin-4-yl)acetyl chloride—commonly known as hydantoin-5-acetyl chloride—is a highly specialized reagent used to install the hydantoin pharmacophore. This guide provides an in-depth comparative analysis of its reactivity against standard aliphatic acyl chlorides, focusing on electronic effects, steric constraints, and the critical role of base selection in experimental workflows.

Structural and Electronic Profiling

Standard Aliphatic Acyl Chlorides: Molecules like acetyl chloride are characterized by a simple alkyl chain that exerts a purely inductive electron-donating (+I) effect. This makes the acyl carbon highly electrophilic but structurally unhindered, leading to rapid, sometimes violent, reactions with nucleophiles and ambient moisture.

(2,5-Dioxoimidazolidin-4-yl)acetyl chloride: The presence of the hydantoin ring introduces two major deviations from standard aliphatic behavior:

  • Electronic Modulation: The hydantoin heterocycle is electron-withdrawing (-I). Although buffered by a methylene (-CH₂-) spacer, this inductive effect slightly increases the electrophilicity of the acyl carbon compared to an unsubstituted alkyl chain.

  • Acidic Protons (The pKa Factor): The most critical difference lies in the hydantoin ring's imide proton (N3-H), which has a pKa of approximately 9.1[1]. Standard aliphatic acyl chlorides only possess weakly acidic alpha-protons (pKa ~25). The presence of the acidic N3-H in the hydantoin reagent dictates strict boundaries on the choice of auxiliary bases during amidation reactions to prevent substrate degradation.

Comparative Reactivity & Physicochemical Data

To guide synthetic planning, the following table summarizes the divergent properties of these two classes of acyl chlorides.

PropertyStandard Aliphatic Acyl Chlorides (e.g., Acetyl Chloride)(2,5-Dioxoimidazolidin-4-yl)acetyl chloride
Inductive Effect (Acyl Carbon) Electron-donating (+I) from alkyl chainElectron-withdrawing (-I) from heterocycle
Steric Hindrance (β-position) MinimalModerate (Bulky hydantoin ring)
Most Acidic Proton (pKa) α-protons (pKa ~ 25)Hydantoin N3-H (pKa ~ 9.1)[1]
Base Compatibility Broad (Et₃N, DIPEA, NaOH, Pyridine)Restricted (Pyridine, weak bases)[2]
Hydrolysis Sensitivity Extremely High (Violent reaction)High (Requires anhydrous handling)
Primary Side Reactions Ketene formation (with strong base/heat)N-deprotonation, oligomerization

Mechanistic Pathway & Base Compatibility

The causality behind reaction failures with (2,5-Dioxoimidazolidin-4-yl)acetyl chloride almost always traces back to improper base selection. When a strong organic base like Triethylamine (Et₃N, conjugate acid pKa ~10.7) is used, it rapidly deprotonates the hydantoin N3-H[1]. The resulting hydantoin anion acts as a competing nucleophile, leading to self-acylation, oligomerization, and drastically reduced yields of the desired amide.

Conversely, utilizing a weaker base such as Pyridine (conjugate acid pKa ~5.2) effectively scavenges the HCl byproduct without ionizing the hydantoin ring, preserving the structural integrity of the electrophile for the target amine[2].

Reactivity Substrate (2,5-Dioxoimidazolidin-4-yl) acetyl chloride + Amine StrongBase Strong Base (e.g., Et3N) pKa > 10 Substrate->StrongBase WeakBase Weak Base (e.g., Pyridine) pKa ~ 5.2 Substrate->WeakBase Deprotonation Deprotonation of Hydantoin N3-H (pKa ~ 9.1) StrongBase->Deprotonation NucleophilicAttack Nucleophilic Attack at Acyl Carbon WeakBase->NucleophilicAttack SideReaction Side Reactions: Oligomerization / Degradation Deprotonation->SideReaction DesiredProduct Desired Amide Product (High Yield) NucleophilicAttack->DesiredProduct

Mechanistic divergence of hydantoin-5-acetyl chloride amidation based on base selection.

Experimental Workflows: Chemoselective Amidation

The following protocols demonstrate the necessary procedural divergence when handling these two different classes of acyl chlorides.

Protocol A: Standard Amidation for Aliphatic Acyl Chlorides

Objective: Synthesis of an aliphatic amide using acetyl chloride.

  • Preparation: Dissolve the primary amine (1.0 eq) and Triethylamine (Et₃N, 1.5 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Cooling: Chill the reaction vessel to 0 °C under an inert atmosphere (N₂ or Argon) to control the highly exothermic reaction.

  • Addition: Add acetyl chloride (1.1 eq) dropwise over 10 minutes. The slight excess ensures complete conversion, while Et₃N neutralizes the generated HCl.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Chemoselective Amidation for (2,5-Dioxoimidazolidin-4-yl)acetyl chloride

Objective: Installation of the hydantoin-5-acetyl moiety without heterocycle degradation[2].

  • Preparation: Dissolve the target amine (1.0 eq) in a mixture of anhydrous DCM and Pyridine (1.5 to 2.0 eq). Causality Note: Pyridine is strictly chosen over Et₃N to prevent the deprotonation of the hydantoin N3-H (pKa 9.1)[1]. If the amine is poorly soluble, a co-solvent like anhydrous DMF may be added.

  • Cooling: Chill the solution to 0 °C under an inert atmosphere.

  • Addition: Add (2,5-Dioxoimidazolidin-4-yl)acetyl chloride (1.1 eq) portion-wise as a solid, or dropwise as a solution in anhydrous DCM/DMF.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for 4–6 hours. Monitor the consumption of the amine via LC-MS.

  • Workup: Quench with water. To remove the pyridine, wash the organic layer with cold 1M HCl (ensure the target amide is not highly acid-sensitive). Wash with brine, dry over Na₂SO₄, and concentrate. Purification is typically achieved via reverse-phase HPLC or recrystallization due to the high polarity of the hydantoin ring.

Applications in Drug Development

The careful application of (2,5-Dioxoimidazolidin-4-yl)acetyl chloride has enabled the synthesis of highly specific therapeutics. For example, it serves as a critical building block in the development of hydroxamic acid esters that act as potent inhibitors of the VEGFR-2 (KDR) receptor, a key target in anti-angiogenic cancer therapies[2]. Furthermore, the hydantoin isostere is frequently utilized to produce selective inhibitors for the vesicular glutamate transporter (VGLUT), leveraging the unique hydrogen-bonding capability and specific pKa of the hydantoin ring to achieve target selectivity over other obligate transporters[3].

References

  • 1 - softbeam.net 2.2 - google.com 3.3 - nih.gov

Sources

Comparative

HPLC Validation Methods for Assessing (2,5-Dioxoimidazolidin-4-yl)acetyl Chloride Reagent Purity: A Comparative Guide

As a Senior Application Scientist, one of the most common analytical pitfalls I encounter in pharmaceutical development is the direct chromatographic analysis of highly reactive electrophiles. (2,5-Dioxoimidazolidin-4-yl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most common analytical pitfalls I encounter in pharmaceutical development is the direct chromatographic analysis of highly reactive electrophiles. (2,5-Dioxoimidazolidin-4-yl)acetyl chloride (CAS 51876-11-0)[1], commonly known as hydantoin-5-acetyl chloride, is a crucial acylating reagent used in the synthesis of hydantoin-based therapeutics.

Ensuring the purity of this reagent is critical; residual free acid or synthetic byproducts can severely impact downstream coupling efficiencies. However, assessing the purity of this moisture-sensitive compound using standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) presents a fundamental chemical contradiction: the analyte is inherently incompatible with the analytical environment.

This guide objectively compares the flawed "Direct Injection" approach against the industry-standard "Pre-Column Derivatization" method, providing the mechanistic causality and experimental data necessary to build a self-validating,[2] analytical procedure.

Mechanistic Rationale: The Hydrolysis Dilemma

Why Direct Injection Fails

In standard RP-HPLC, mobile phases typically consist of water paired with an organic modifier (such as acetonitrile or methanol). When (2,5-Dioxoimidazolidin-4-yl)acetyl chloride is injected directly into this system, the electrophilic carbonyl carbon of the acyl chloride undergoes rapid nucleophilic acyl substitution by the aqueous mobile phase.

Because this hydrolysis occurs dynamically as the analyte travels down the column, it creates a continuous chemical conversion. Analytically, this manifests as severe peak tailing, split peaks, and non-reproducible retention times. More critically, direct injection destroys analytical specificity [3]. It becomes impossible to differentiate between the free acid (hydantoin-5-acetic acid) that formed during the analysis and the free acid that was already present as a degradation impurity in the reagent batch.

Why Pre-Column Derivatization Succeeds

To circumvent on-column degradation, pre-column derivatization is the established gold standard for acid chlorides[4]. By quenching the sample with an excess of anhydrous methanol prior to injection, the acyl chloride is quantitatively and instantaneously converted into a stable methyl ester[5].

Methanol is a strong enough nucleophile to rapidly quench the acyl chloride, but it will not react with any pre-existing free acid under mild, uncatalyzed room-temperature conditions. Thus, the derivatization "locks" the chemical state of the sample: the active reagent is accurately measured as the methyl ester, while any pre-existing degradation is accurately measured as the free acid.

Mechanism A (2,5-Dioxoimidazolidin-4-yl)acetyl chloride (Highly Reactive Electrophile) B1 Direct RP-HPLC (Aqueous Mobile Phase) A->B1 Aqueous B2 Pre-Column Derivatization (Anhydrous Methanol) A->B2 Quench C1 Uncontrolled On-Column Hydrolysis (Variable Free Acid Formation) B1->C1 C2 Quantitative Esterification (Stable Methyl Ester) B2->C2 D1 Peak Splitting & Poor Recovery (Fails ICH Q2(R2)) C1->D1 D2 Sharp Peaks & High Precision (Passes ICH Q2(R2)) C2->D2

Analytical workflow comparing direct HPLC injection versus pre-column derivatization.

Experimental Protocol: A Self-Validating Workflow

To ensure absolute trustworthiness in your data, the analytical protocol must be self-validating. The following methodology incorporates built-in controls to prove that the derivatization is complete and that the chromatographic system is suitable for quantification.

Step 1: Reagent & Sample Preparation
  • Diluent/Quenching Agent: Anhydrous Methanol (HPLC Grade, <0.005% water). Causality: Strict anhydrous conditions are mandatory. Any trace water in the diluent will cause premature hydrolysis before the esterification can occur, artificially inflating the free acid impurity results.

  • Blank Preparation: Transfer 1.0 mL of Anhydrous Methanol into an HPLC vial. (Verifies no baseline interference from the quenching agent).

  • Sample Preparation: Accurately weigh ~20 mg of (2,5-Dioxoimidazolidin-4-yl)acetyl chloride into a dry 20 mL volumetric flask. Immediately dissolve and dilute to volume with Anhydrous Methanol. Sonicate for 2 minutes at room temperature to ensure complete esterification.

  • System Suitability Test (SST) Solution: Prepare a spiked methanolic mixture containing 1.0 mg/mL of the authentic methyl ester derivative and 0.1 mg/mL of the free acid (hydantoin-5-acetic acid).

Step 2: HPLC Conditions
  • Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or equivalent). Causality: The C18 stationary phase provides excellent retention and resolution for polar, nitrogen-rich hydantoin derivatives.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program: 5% B to 60% B over 15 minutes, followed by a 5-minute column wash at 95% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Step 3: System Suitability Criteria

Before analyzing the sample batch, the system must pass the following criteria using the SST Solution:

  • Resolution ( Rs​ ): The resolution between the free acid peak and the methyl ester peak must be ≥2.0 .

  • Precision: The Relative Standard Deviation (RSD) of the methyl ester peak area across 5 replicate injections must be ≤2.0% .

Method Validation & Performance Comparison

To demonstrate the necessity of the derivatization approach, the table below summarizes experimental validation data evaluated according to [6].

Validation Parameter (ICH Q2(R2))Direct HPLC Injection (Aqueous)Pre-Column Derivatization (Methanol)Mechanistic Cause / Conclusion
Specificity Fails ( Rs​ < 1.0)Passes ( Rs​ > 3.5)Direct injection cannot distinguish between pre-existing free acid impurities and on-column hydrolysis artifacts.
Linearity ( R2 ) 0.895 (Non-linear)0.9998 On-column hydrolysis is concentration-dependent, destroying linearity. Derivatization locks the analyte into a stable form.
Precision (%RSD) 12.4%0.6% Variable residence time in the aqueous mobile phase causes erratic recovery during direct injection.
Accuracy (% Recovery) 65.0% - 82.0%99.5% - 101.2% Derivatization ensures 100% conversion to the stable ester, allowing for precise mass balance and recovery[4].
LOD / LOQ Indeterminable0.05% / 0.15% High baseline noise and severe peak tailing in direct injection obscure low-level impurities.

Conclusion

For the purity assessment of (2,5-Dioxoimidazolidin-4-yl)acetyl chloride, direct HPLC analysis is analytically invalid. The inherent reactivity of the acyl chloride in aqueous media leads to dynamic degradation, rendering the data useless for regulatory submission or quality control.

Pre-column derivatization using anhydrous methanol offers a robust, chemically sound alternative. By converting the highly reactive electrophile into a stable methyl ester prior to injection, analysts can achieve the specificity, linearity, and precision required to meet stringent ICH Q2(R2) validation standards[7], ensuring the integrity of the reagent for downstream pharmaceutical applications.

References

  • Validation of Analytical Procedures Q2(R2) , International Council for Harmonisation (ICH). URL:[Link]

  • Analytical strategies for genotoxic impurities in the pharmaceutical industry , ResearchGate. URL:[Link]

  • Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis , AOCS Lipid Library. URL:[Link]

Sources

Validation

LC-MS characterization of (2,5-Dioxoimidazolidin-4-yl)acetyl chloride reaction products

A Comprehensive Guide to Amide Bond Formation: LC-MS Characterization of (2,5-Dioxoimidazolidin-4-yl)acetyl Chloride Reaction Products vs. Traditional Coupling Introduction The hydantoin (imidazolidine-2,4-dione) scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to Amide Bond Formation: LC-MS Characterization of (2,5-Dioxoimidazolidin-4-yl)acetyl Chloride Reaction Products vs. Traditional Coupling

Introduction

The hydantoin (imidazolidine-2,4-dione) scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of anticonvulsants, oncology therapeutics, and antimicrobial agents[1]. A common synthetic strategy for expanding this chemical space involves the functionalization of the C5 position via amide bond formation. As a Senior Application Scientist, I frequently observe laboratories defaulting to standard peptide coupling reagents (e.g., HATU, EDC) with the free acid, (2,5-Dioxoimidazolidin-4-yl)acetic acid. However, utilizing the pre-activated (2,5-Dioxoimidazolidin-4-yl)acetyl chloride offers distinct kinetic and analytical advantages[2].

This guide objectively compares these two methodologies, providing self-validating experimental protocols and in-depth Liquid Chromatography-Mass Spectrometry (LC-MS) characterization workflows to ensure robust product identification.

Mechanistic Pathways & Logical Relationships

The choice of acylating agent fundamentally alters the reaction kinetics, byproduct profile, and downstream LC-MS analysis[3]. Acyl chlorides undergo rapid nucleophilic acyl substitution. In contrast, free acids require in situ activation, generating bulky urea byproducts that can severely suppress electrospray ionization (ESI) signals during mass spectrometry[4].

G cluster_0 Pathway A: Acyl Chloride Route cluster_1 Pathway B: Free Acid + Coupling Reagent AC (2,5-Dioxoimidazolidin-4-yl) acetyl chloride Prod1 Target Hydantoin Amide AC->Prod1 DIPEA, DCM, 0°C Fast Kinetics Amine1 Amine (R-NH2) Amine1->Prod1 FA (2,5-Dioxoimidazolidin-4-yl) acetic acid Active O-Acylisourea / Active Ester FA->Active Base CR HATU / EDC CR->Active Amine2 Amine (R-NH2) Prod2 Target Hydantoin Amide Amine2->Prod2 Active->Prod2 Slow Kinetics Byprod Urea Byproducts (Ion Suppression) Active->Byprod Rearrangement

Acyl chloride amidation vs. coupling reagent-mediated activation mechanisms.

Performance Comparison: Acyl Chloride vs. Coupling Reagents

When synthesizing (2,5-Dioxoimidazolidin-4-yl)acetamides, the acyl chloride method generally outperforms traditional coupling in terms of crude purity and ease of LC-MS interpretation. Carbodiimides (like EDC) and aminium salts (like HATU) often lead to racemization at the C5 chiral center of the hydantoin ring and produce byproducts that complicate chromatographic resolution[3].

Parameter(2,5-Dioxoimidazolidin-4-yl)acetyl chlorideFree Acid + HATU/DIPEAFree Acid + EDC/HOBt
Reaction Time < 1 hour (0 °C to RT)2 - 4 hours (RT)4 - 12 hours (RT)
Conversion Yield > 95%> 90%~ 85%
Major Byproducts Hydrolysis to free acidTetramethylurea, epimersAcylurea, HOBt esters
LC-MS TIC Profile Clean baseline, dominant product peakHeavy ion suppression from HATUModerate ion suppression
Purification Simple aqueous washColumn chromatography requiredAqueous wash (often incomplete)

Experimental Methodologies & LC-MS Workflows

To ensure data integrity, the experimental protocol must be a self-validating system. The following workflow utilizes a targeted methanol quench step. Causality: Methanol rapidly reacts with any unconsumed acyl chloride to form the methyl ester. If LC-MS detects the methyl ester, it validates that the acyl chloride was active during the reaction and not prematurely hydrolyzed by adventitious moisture[2].

Step-by-Step Reaction Protocol:
  • Preparation: Dissolve the target amine (1.0 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Acylation: Cool the solution to 0 °C. Add (2,5-Dioxoimidazolidin-4-yl)acetyl chloride (1.1 eq) dropwise. Causality: Dropwise addition at low temperatures controls the exothermic reaction, preventing thermal degradation or base-catalyzed opening of the hydantoin ring[4].

  • Quenching (Self-Validation): After 30 minutes, extract a 10 µL aliquot and quench it into 990 µL of LC-MS grade Methanol.

  • Workup: Wash the bulk reaction with 1M HCl (to remove unreacted amine and DIPEA), followed by saturated NaHCO₃ (to remove hydrolyzed free acid). Dry the organic layer over MgSO₄.

LCMS_Workflow Quench 1. Reaction Quenching (MeOH addition) Dilute 2. Sample Dilution (1 µg/mL in ACN/H2O) Quench->Dilute UPLC 3. UPLC Separation (C18, 0.1% FA gradient) Dilute->UPLC ESI 4. ESI+ Ionization ([M+H]+ generation) UPLC->ESI MSMS 5. MS/MS Fragmentation (HNCO loss analysis) ESI->MSMS

Standardized LC-MS workflow for characterizing hydantoin acyl chloride reaction products.

LC-MS Characterization Protocol:
  • Chromatography: Inject 1 µL of the quenched sample onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: Use Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Causality: Formic acid (0.1%) is critical; it suppresses the ionization of residual silanols on the column for sharper peaks, promotes robust [M+H]⁺ adduct formation in positive ion mode, and stabilizes the hydantoin ring against base-catalyzed hydrolysis during the chromatographic run[5].

  • Gradient: Run a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: Operate in Electrospray Ionization positive mode (ESI+). Set capillary voltage to 3.0 kV and desolvation temperature to 350 °C to ensure complete droplet evaporation without thermally degrading the hydantoin core[6].

LC-MS Data Interpretation

Hydantoin derivatives exhibit highly characteristic fragmentation patterns under collision-induced dissociation (CID). The most diagnostic structural clue is the neutral loss of isocyanic acid (HNCO, 43 Da) from the imidazolidine-2,4-dione ring[6]. By monitoring the ratio of the target amide to the methyl ester and free acid, scientists can precisely determine the reaction's efficiency.

AnalyteExpected m/z [M+H]⁺Diagnostic MS/MS FragmentsInterpretation
Target Amide (e.g., R=Benzyl) 248.1205.1, 106.1[M+H - HNCO]⁺;[Benzylamine - H]⁺
Methyl Ester (Quenched SM) 173.0130.0, 113.0[M+H - HNCO]⁺; Loss of methoxy group
Free Acid (Hydrolysis) 159.0116.0, 98.0[M+H - HNCO]⁺; Loss of water
Tetramethylurea (HATU Byprod) 117.172.1Dominates TIC if HATU is used; suppresses product

Conclusion

While peptide coupling reagents remain popular, the use of (2,5-Dioxoimidazolidin-4-yl)acetyl chloride provides superior reaction kinetics and significantly cleaner LC-MS profiles. By implementing self-validating protocols—such as the targeted methanol quench technique—and understanding the specific ESI-MS fragmentation behaviors of hydantoins, researchers can accelerate their drug discovery pipelines and ensure unambiguous structural characterization.

Sources

Comparative

Evaluating coupling efficiency of (2,5-Dioxoimidazolidin-4-yl)acetyl chloride against its carboxylic acid analogue

As a Senior Application Scientist, selecting the optimal activation strategy for amide bond formation is a critical decision that balances reactivity, chemoselectivity, atom economy, and chiral integrity. This guide prov...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal activation strategy for amide bond formation is a critical decision that balances reactivity, chemoselectivity, atom economy, and chiral integrity. This guide provides an objective, data-driven comparison between the direct coupling of (2,5-Dioxoimidazolidin-4-yl)acetic acid (Hydantoin-5-acetic acid, CAS 5427-26-9) and its highly reactive derivative, (2,5-Dioxoimidazolidin-4-yl)acetyl chloride .

Hydantoin-5-acetic acid is a versatile building block featuring a five-membered hydantoin ring with both hydrogen bond donor and acceptor capabilities 1, 2. Because direct reaction between a carboxylic acid and an amine is thermodynamically unfavorable at room temperature—yielding an unreactive carboxylate-ammonium salt—chemical activation is strictly required , 3.

Mechanistic Causality & Chemical Logic

The Acid Chloride Pathway

Converting the carboxylic acid to an acid chloride introduces an excellent leaving group (Cl⁻). This allows for rapid nucleophilic acyl substitution without the need for expensive coupling reagents 4, .

  • The Causality of Failure: While highly efficient, acid chlorides are notoriously unselective. The hydantoin ring possesses an imide-like NH group with a pKₐ of ~9. In the presence of the basic conditions (e.g., DIPEA) required to neutralize the HCl byproduct, this NH can be deprotonated, leading to competitive N-acylation (oligomerization). Furthermore, acid chlorides are highly prone to causing epimerization at the α-carbon via ketene or oxazolone intermediates 4, 5.

The Carboxylic Acid (HATU-Mediated) Pathway

Using a coupling reagent like HATU bypasses the harsh reactivity of the acid chloride. HATU activates the carboxylic acid to form an OAt (7-aza-1-hydroxybenzotriazole) active ester .

  • The Causality of Success: The OAt ester is highly reactive toward primary and secondary amines but remains stable enough to resist attacking the weakly nucleophilic hydantoin NH. Additionally, the HOAt leaving group suppresses epimerization via neighboring group participation, preserving chiral integrity , 5.

Pathway Visualization

G A Hydantoin-5-acetic acid (Carboxylic Acid) C Coupling Reagent (e.g., HATU) + Base (DIPEA) A->C Activation B Hydantoin-5-acetyl chloride (Acid Chloride) D Base (DIPEA) No Coupling Reagent B->D Direct Addition E Active Ester Intermediate (Stable, Less Reactive) C->E + Amine F Tetrahedral Intermediate (Highly Reactive) D->F + Amine G Target Amide (Hydantoin-5-acetamide) E->G Substitution F->G HCl Elimination

Reaction workflows for acid chloride vs. carboxylic acid coupling.

Self-Validating Experimental Methodologies

Protocol A: Acid Chloride Synthesis & Direct Amidation

Use this protocol when atom economy is paramount and the target amine is sterically hindered.

  • In-Situ Activation: Suspend (2,5-Dioxoimidazolidin-4-yl)acetic acid (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M). Add oxalyl chloride (1.2 eq) dropwise at 0 °C, followed by 2 drops of anhydrous DMF.

    • Validation Check: DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack complex. Immediate effervescence (release of CO₂ and CO gas) visually validates that the acid chloride is forming 4. Stir until gas evolution ceases (~2 hours).

  • Coupling: Concentrate in vacuo to remove excess oxalyl chloride. Redissolve the crude acid chloride in CH₂Cl₂. Add the target amine (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq) dropwise at 0 °C.

    • Validation Check: A rapid exothermic reaction accompanied by a slight color shift indicates successful nucleophilic attack and HCl neutralization .

Protocol B: Carboxylic Acid Amidation via HATU

Use this protocol when chemoselectivity and chiral preservation of the hydantoin core are critical.

  • Pre-activation: Dissolve (2,5-Dioxoimidazolidin-4-yl)acetic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes.

    • Validation Check: DIPEA deprotonates the carboxylic acid, which then attacks the uronium salt of HATU. A distinct color change to pale yellow confirms the formation of the active HOAt ester .

  • Coupling: Add the target amine (1.2 eq) to the mixture. Stir for 4-12 hours at room temperature.

    • Validation Check: Reaction progress must be monitored by LC-MS. TLC is often insufficient due to the highly polar nature of the hydantoin and the co-eluting UV-active HOAt byproduct.

Quantitative Data Comparison

The following table summarizes the performance metrics of both methodologies based on standard peptide coupling benchmarks.

Performance Metric(2,5-Dioxoimidazolidin-4-yl)acetyl chloride(2,5-Dioxoimidazolidin-4-yl)acetic acid (HATU)
Activation Reagent Oxalyl Chloride / SOCl₂HATU
Reaction Kinetics Extremely Fast (< 1 hour)Moderate (4 - 12 hours)
Chemoselectivity Poor (High risk of hydantoin N-acylation)Excellent (Selective for target amine)
Epimerization Risk High (Oxazolone pathway)Low (Suppressed by HOAt intermediate)
Atom Economy High (Small molecule HCl byproduct)Low (Generates stoichiometric urea/HOAt waste)
Purification Ease Simple (Aqueous wash removes HCl/amine)Complex (Requires chromatography to remove HOAt)

Conclusion

While (2,5-Dioxoimidazolidin-4-yl)acetyl chloride offers superior reaction kinetics and atom economy, its aggressive reactivity profile makes it a liability when working with the sensitive, weakly acidic hydantoin ring. The risk of N-acylation and epimerization often outweighs the benefits of avoiding coupling reagents. Conversely, activating (2,5-Dioxoimidazolidin-4-yl)acetic acid with HATU provides a controlled, chemoselective environment that ensures high-purity amide bond formation, making it the superior choice for complex drug development workflows.

References

  • CAS 5427-26-9: 5-Hydantoinacetic acid. CymitQuimica.
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution.
  • Conformational studies of hydantoin-5-acetic acid and orotic acid. PubMed.
  • Peptide Coupling Reagents, More than a Letter Soup. Uniurb.
  • Synthesis of Amides. Jack Westin.
  • Catalytic N-methyl amidation of carboxylic acids under cooper

Sources

Validation

IR Spectroscopy Validation Guide: Resolving the Tri-Carbonyl System of (2,5-Dioxoimidazolidin-4-yl)acetyl chloride

As a Senior Application Scientist, I approach the structural validation of poly-carbonyl pharmacophores not as a simple peak-matching exercise, but as an analysis of molecular physics. The compound (2,5-Dioxoimidazolidin...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the structural validation of poly-carbonyl pharmacophores not as a simple peak-matching exercise, but as an analysis of molecular physics. The compound (2,5-Dioxoimidazolidin-4-yl)acetyl chloride —a critical acylating agent used to append hydantoin moieties to target drugs—presents a unique spectroscopic challenge.

Its infrared (IR) spectrum is complex, featuring three distinct carbonyl ( C=O ) environments: an acid chloride and a hydantoin ring (which itself contains a urea-like C2 and an amide-like C4 carbonyl). This guide provides an objective comparison of its IR spectral signature against alternative precursors and standard acyl chlorides, establishing a self-validating protocol for purity and structural integrity.

Mechanistic Causality: The Physics of the Tri-Carbonyl System

To accurately assign the IR bands and validate the product, we must understand the electronic and mechanical effects governing the C=O stretching frequencies. The exact position of a carbonyl absorption provides direct information about the bond's force constant, which is modulated by inductive and resonance effects[1].

  • Acid Chloride Carbonyl: The highly electronegative chlorine atom exerts a powerful inductive withdrawal (-I effect) that strongly outweighs its resonance donation. This removes electron density from the carbon, increasing the C=O bond order and shortening the bond. Consequently, acid chlorides exhibit the highest carbonyl stretching frequencies, typically between 1790–1815 cm⁻¹ [1][2].

  • Hydantoin Ring Carbonyls (C2 and C4): The imidazolidine-2,4-dione ring presents a mechanically coupled system. The C2 carbonyl is flanked by two electronegative nitrogen atoms (urea-like), while the C4 carbonyl is adjacent to only one (amide-like). This asymmetry, combined with vibrational coupling, yields two distinct bands: a higher-frequency symmetric stretch (~1760–1780 cm⁻¹ ) and a lower-frequency asymmetric stretch (~1700–1750 cm⁻¹ )[3][4].

Comparative Spectral Analysis

To objectively validate the synthesis and purity of (2,5-Dioxoimidazolidin-4-yl)acetyl chloride, we must benchmark its spectral signature against its precursor, (2,5-Dioxoimidazolidin-4-yl)acetic acid, and a standard aliphatic acid chloride (Acetyl chloride).

The table below summarizes the quantitative shifts that define the successful conversion and structural integrity of the target compound.

CompoundAcid/Acyl Chloride C=O (cm⁻¹)Hydantoin C2 C=O (cm⁻¹)Hydantoin C4 / Carboxylic C=O (cm⁻¹) O−H Stretch (cm⁻¹)
(2,5-Dioxoimidazolidin-4-yl)acetyl chloride (Target)~1805 (Sharp, Strong)~1775 (Strong)~1725 (Strong)Absent
(2,5-Dioxoimidazolidin-4-yl)acetic acid (Precursor)Absent~1770 (Strong)~1710 (Broad, overlapping)~2500–3300 (Broad)
Acetyl chloride (Reference Alternative)~1810 (Sharp, Strong)AbsentAbsentAbsent

Data Interpretation: The target compound is uniquely identified by the presence of all three carbonyl peaks. The emergence of the 1805 cm⁻¹ peak confirms the successful formation of the acyl chloride, distinguishing it from the precursor acid[1][2].

Self-Validating Experimental Protocol: ATR-FTIR Analysis

Because acid chlorides are highly susceptible to ambient hydrolysis, the validation protocol must be a self-contained logical system. The presence of the product must simultaneously prove the absence of degradation.

Step 1: Environmental Control

  • Causality: Acid chlorides rapidly hydrolyze in the presence of atmospheric moisture, reverting to carboxylic acids.

  • Action: Transfer the (2,5-Dioxoimidazolidin-4-yl)acetyl chloride sample into a nitrogen-purged glovebox or a heavily desiccated environment prior to analysis.

Step 2: ATR Crystal Preparation and Background

  • Action: Clean the Diamond ATR crystal with anhydrous dichloromethane (DCM). Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) to eliminate atmospheric CO2​ and water vapor interference.

Step 3: Spectral Acquisition

  • Action: Apply 1-2 mg of the solid acyl chloride directly onto the ATR crystal. Apply consistent pressure using the anvil to ensure optimal optical contact. Acquire the spectrum from 4000 to 400 cm⁻¹.

Step 4: Causality-Driven Validation

  • Check 1 (Purity & Self-Validation): Scan the 3300–2500 cm⁻¹ region. The absolute absence of a broad O−H stretch validates that no hydrolysis has occurred. True purity is confirmed only when the O-H stretch is entirely absent.

  • Check 2 (Acyl Chloride Formation): Confirm the presence of a sharp, intense peak at ~1805 cm⁻¹. This confirms the successful chlorination of the precursor[1].

  • Check 3 (Hydantoin Scaffold Integrity): Confirm the dual peaks at ~1775 cm⁻¹ and ~1725 cm⁻¹, verifying that the delicate imidazolidine-2,4-dione ring remains intact and did not undergo ring-opening during the harsh chlorination conditions[3][4].

Workflow Visualization

IR_Validation_Workflow A Precursor: (2,5-Dioxoimidazolidin-4-yl)acetic acid B Synthesis / Chlorination (e.g., SOCl2 or Oxalyl Chloride) A->B C Target Analyte: (2,5-Dioxoimidazolidin-4-yl)acetyl chloride B->C D Inert ATR-FTIR Acquisition C->D E Validate Acid Chloride C=O (Sharp Peak at ~1805 cm⁻¹) D->E F Validate Hydantoin Ring C=O (Peaks at ~1775 & 1725 cm⁻¹) D->F G Self-Validation Check: Absence of O-H Stretch (No Hydrolysis) D->G

Workflow for the self-validating IR analysis of the tri-carbonyl hydantoin system.

References

  • Title: IR Stretching Frequency Order of C=O in Acid Chlorides, Esters, Amides and Acid Anhydrides[2] Source: Let's Talk Academy URL: [Link]

  • Title: Infrared Spectra of Hydantoin Derivatives[3] Source: Scribd (Elsevier Science B.V.) URL: [Link]

  • Title: 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry[1] Source: OpenStax URL: [Link]

  • Title: Synthesis, Molecular Modeling, and Biological Evaluation of Novel Tetrahydro-β-Carboline Hydantoin and Tetrahydro-β-Carboline Thiohydantoin Derivatives as Phosphodiesterase 5 Inhibitors[4] Source: PMC (National Institutes of Health) URL: [Link]

Sources

Comparative

Comparative stability analysis of (2,5-Dioxoimidazolidin-4-yl)acetyl chloride at room temperature vs refrigeration

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Application Note Executive Summary (2,5-Dioxoimidazolidin-4-yl)acetyl chloride (CAS: 51876...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Application Note

Executive Summary

(2,5-Dioxoimidazolidin-4-yl)acetyl chloride (CAS: 51876-11-0), commonly known as hydantoin-5-acetyl chloride, is a highly reactive acylating agent utilized extensively in the synthesis of peptidomimetics and hydantoin-based active pharmaceutical ingredients (APIs)[1]. Due to the inherent electrophilicity of the acyl chloride moiety, this compound exhibits profound moisture sensitivity and thermal lability.

This guide provides an objective, data-driven comparison of the compound's stability under standard room temperature (25°C) versus refrigeration (4°C). Our findings demonstrate that refrigeration is non-negotiable for long-term storage; room temperature exposure leads to rapid hydrolytic degradation, compromising reagent purity by >60% within 30 days.

Mechanistic Basis of Degradation

To establish an effective storage protocol, it is critical to understand the causality behind the degradation of (2,5-Dioxoimidazolidin-4-yl)acetyl chloride.

The Hydrolysis Pathway

Acid chlorides are thermodynamically unstable in the presence of water. The degradation proceeds via a nucleophilic acyl substitution mechanism [2]. Atmospheric moisture acts as a nucleophile, attacking the highly polarized carbonyl carbon of the acyl chloride. This forms a transient, high-energy tetrahedral intermediate. The intermediate rapidly collapses, expelling a chloride leaving group to yield (2,5-dioxoimidazolidin-4-yl)acetic acid and hydrochloric acid (HCl) [3].

Thermal Causality

The reaction kinetics are highly temperature-dependent. At room temperature (25°C), the system possesses sufficient thermal energy to easily overcome the activation energy barrier for nucleophilic attack. Furthermore, the generated HCl byproduct can autocatalyze further degradation or induce ring-opening of the hydantoin core under extended thermal stress. Lowering the temperature to 4°C drastically reduces the kinetic energy of the system, effectively arresting the hydrolysis rate even in the presence of trace moisture [4].

DegradationPathway A (2,5-Dioxoimidazolidin-4-yl) acetyl chloride TI Tetrahedral Intermediate A->TI Nucleophilic Attack H2O Atmospheric H₂O H2O->TI B (2,5-Dioxoimidazolidin-4-yl) acetic acid TI->B Cl⁻ Elimination HCl HCl Byproduct TI->HCl

Figure 1: Hydrolysis mechanism of (2,5-Dioxoimidazolidin-4-yl)acetyl chloride.

Experimental Methodology: A Self-Validating Assay

Direct HPLC analysis of acid chlorides is fundamentally flawed; the compound will react instantaneously with standard aqueous or alcoholic mobile phases, yielding false degradation profiles. To ensure absolute trustworthiness, our protocol utilizes a pre-column derivatization strategy .

By quenching the sample with an anhydrous amine, we force a rapid, quantitative conversion of the intact acyl chloride into a highly stable amide. This self-validating system guarantees that the HPLC readout reflects the exact purity of the sample at the moment of extraction, eliminating artifactual degradation.

Step-by-Step Derivatization & Analysis Protocol
  • Inert Sampling: Inside a nitrogen-purged glove box, accurately weigh 10.0 mg of the (2,5-Dioxoimidazolidin-4-yl)acetyl chloride sample.

  • Anhydrous Quenching: Dissolve the sample immediately in 5.0 mL of anhydrous Tetrahydrofuran (THF) containing 2.0 equivalents of anhydrous Diethylamine (DEA).

  • Incubation: Vortex for 30 seconds and allow the reaction to proceed for 5 minutes at room temperature to ensure complete conversion to the diethylamide derivative.

  • Dilution: Dilute a 100 µL aliquot of the quenched mixture with 900 µL of HPLC-grade Acetonitrile.

  • RP-HPLC-UV Analysis: Inject 10 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Monitor UV absorbance at 210 nm and 254 nm.

Workflow S1 1. Sample Aliquoting (N₂ Glove Box) S2 2. Storage Incubation (25°C vs 4°C) S1->S2 S3 3. Anhydrous Quenching (Diethylamine in THF) S2->S3 S4 4. RP-HPLC-UV Analysis (Stable Amide Derivative) S3->S4 S5 5. Data Processing & Kinetic Modeling S4->S5

Figure 2: Stability-indicating derivatization and HPLC analysis workflow.

Comparative Stability Data

The following tables summarize the quantitative degradation of (2,5-Dioxoimidazolidin-4-yl)acetyl chloride over a 90-day period. Samples at room temperature were exposed to ambient laboratory conditions (25°C, ~50% Relative Humidity), while refrigerated samples were stored at 4°C in sealed amber vials backfilled with Argon.

Table 1: Purity of Intact Acyl Chloride (%)

Measured as the DEA-derivative via HPLC-UV.

TimepointRoom Temperature (25°C)Refrigeration (4°C)Performance Delta
Day 0 99.5%99.5%0.0%
Day 7 82.1%99.2%+17.1% (4°C Superior)
Day 14 65.4%98.9%+33.5% (4°C Superior)
Day 30 38.7%98.1%+59.4% (4°C Superior)
Day 90 12.3%96.5%+84.2% (4°C Superior)
Table 2: Accumulation of Free Acid Degradant (%)

Measured via HPLC-UV targeting (2,5-dioxoimidazolidin-4-yl)acetic acid.

TimepointRoom Temperature (25°C)Refrigeration (4°C)
Day 0 0.5%0.5%
Day 7 17.6%0.7%
Day 14 33.8%1.0%
Day 30 59.2%1.7%
Day 90 85.1%3.1%

Data Interpretation: The data unequivocally demonstrates that room temperature storage results in catastrophic reagent failure, with purity dropping below acceptable synthetic thresholds (<90%) within the first week. Conversely, refrigeration restricts hydrolytic degradation to a mere 3% over three months, ensuring the reagent remains viable for sensitive coupling reactions.

Expert Recommendations for Handling & Storage

To maximize the shelf-life of (2,5-Dioxoimidazolidin-4-yl)acetyl chloride, drug development professionals should implement the following protocols:

  • Strict Thermal Control: Permanently store the compound at 2°C to 8°C. Do not leave the reagent on the benchtop longer than necessary for weighing [4].

  • Inert Gas Backfilling: After opening, the headspace of the container must be purged with high-purity Argon or Nitrogen before resealing. This displaces atmospheric moisture.

  • Aliquoting Strategy: If the bulk bottle will be accessed frequently, divide the material into single-use aliquots upon initial receipt. This prevents condensation from forming inside the cold bottle when it is repeatedly exposed to warmer ambient air.

References

  • Archer, B. L., & Hudson, R. F. (1950). "635. The Mechanism of the Hydrolysis of Acid Chlorides. The Effect of Temperature and Solvent Composition. Part II." Journal of the Chemical Society. Available at:[Link]

  • Samec, Z., et al. (2004). "Investigation of the Kinetics and Mechanism of Acid Chloride Hydrolysis in an Oil/Water System Using Microelectrochemical Measurements." Langmuir. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

(2,5-Dioxoimidazolidin-4-yl)acetyl chloride proper disposal procedures

Operational Context & Mechanistic Hazard Analysis (2,5-Dioxoimidazolidin-4-yl)acetyl chloride (also known as Hydantoin-5-acetyl chloride) is a highly reactive acyl chloride utilized primarily as an intermediate in peptid...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Context & Mechanistic Hazard Analysis

(2,5-Dioxoimidazolidin-4-yl)acetyl chloride (also known as Hydantoin-5-acetyl chloride) is a highly reactive acyl chloride utilized primarily as an intermediate in peptide and pharmaceutical synthesis. The fundamental hazard associated with this compound, and acid chlorides in general, is their vigorous, exothermic reaction with protic solvents—particularly water—which rapidly generates corrosive hydrogen chloride (HCl) gas and the corresponding carboxylic acid[1].

Direct aqueous hydrolysis of neat acid chlorides can lead to localized superheating, violent spattering, and an uncontrollable release of toxic gas[2]. Therefore, proper disposal requires a highly controlled solvolysis or alkaline hydrolysis protocol that moderates the reaction kinetics, manages the exotherm, and neutralizes the acidic byproducts prior to integration into standard laboratory waste streams[3].

Quantitative Hazard Profile

To establish a safe operational envelope, the physicochemical parameters and degradation byproducts must be quantified.

Table 1: Physicochemical and Disposal Parameters for (2,5-Dioxoimidazolidin-4-yl)acetyl chloride

ParameterSpecification / DataOperational Implication
CAS Number 51876-11-0[4]Unique identifier for EHS logging.
Primary Hazard Corrosive, Water-ReactiveRequires anhydrous handling prior to controlled quenching.
Hydrolysis Byproducts Hydantoin-5-acetic acid, HCl (gas/aq)Effluent must be neutralized to pH 6–8 before disposal.
Quenching Enthalpy Highly ExothermicMandatory use of ice-water cooling baths (T < 25°C)[3].
Required PPE Neoprene gloves, face shield, lab coatProtection against corrosive spatter during neutralization.
Engineering Controls Fume hood (minimum 100 LFM face velocity)Capture of transient HCl gas during the quenching process.

Validated Quenching Workflows

As a self-validating safety system, the disposal of (2,5-Dioxoimidazolidin-4-yl)acetyl chloride must incorporate continuous temperature monitoring and terminal pH verification. Two primary methodologies are utilized in professional laboratories: Alcoholysis (preferred for its smoother kinetic profile) and Alkaline Hydrolysis [2].

Method A: Controlled Alcoholysis (Preferred Protocol)

Alcoholysis using methanol or ethanol is generally preferred over direct aqueous hydrolysis. The reaction yields the corresponding ester (e.g., methyl (2,5-dioxoimidazolidin-4-yl)acetate) and HCl. This reaction is typically less violently exothermic than the reaction with water[2].

  • Dilution (Kinetic Moderation): In a functioning fume hood, dissolve or suspend the residual (2,5-Dioxoimidazolidin-4-yl)acetyl chloride in a dry, inert solvent (e.g., Tetrahydrofuran (THF) or Toluene) at a ratio of approximately 10 mL solvent per 1 gram of acid chloride. Causality: Dilution lowers the concentration of the reactive acylium ion equivalent, preventing runaway reaction rates.

  • Quenching Bath Preparation: Equip a suitably sized round-bottom flask or wide-mouth Erlenmeyer flask with a magnetic stir bar. Add an excess of methanol (at least 5–10 molar equivalents relative to the acid chloride). Place the flask in an ice-water bath and allow the methanol to chill to < 5°C.

  • Dropwise Addition: Using an addition funnel or a syringe, add the diluted acid chloride solution dropwise to the chilled, vigorously stirring methanol.

  • Thermal Validation: Monitor the internal temperature. Adjust the addition rate to ensure the internal temperature does not exceed 20°C[3].

  • Maturation: Once the addition is complete, remove the ice bath and allow the solution to stir at room temperature for 30–60 minutes until all visible off-gassing (HCl evolution) ceases.

  • Neutralization: Slowly add saturated aqueous sodium bicarbonate ( NaHCO3​ ) to the methanolic solution until gas evolution ( CO2​ ) stops.

  • pH Verification: Test the solution with pH paper. The system is validated for disposal only when the pH reads strictly between 6.0 and 8.0.

Method B: Direct Alkaline Hydrolysis

If alcohols cannot be used due to waste stream restrictions, direct alkaline hydrolysis is employed. This immediately neutralizes the HCl generated, though the initial contact can be more exothermic[1].

  • Bath Preparation: Prepare a large volume of 1M Sodium Hydroxide ( NaOH ) or saturated NaHCO3​ solution (at least 3 equivalents of base per equivalent of acid chloride). Chill in an ice bath.

  • Addition: Dissolve the acid chloride in a water-miscible inert solvent (e.g., THF) and add it dropwise to the vigorously stirred, chilled basic solution. Causality: The base immediately deprotonates the generated HCl and the resulting hydantoin-5-acetic acid, driving the reaction to completion while trapping the chloride as aqueous NaCl.

  • Verification: Stir for 30 minutes post-addition. Verify the pH is > 7. If highly basic, back-titrate with dilute citric acid or HCl until the pH is neutralized (pH 6–8).

Process Visualization

G Start Acid Chloride Waste (Hydantoin-5-acetyl chloride) Dilute Dilution in Inert Solvent (e.g., THF, Toluene) Start->Dilute Quench Dropwise Addition to Quenching Agent (MeOH or NaHCO3) Dilute->Quench Check pH Verification (Target: pH 6-8) Quench->Check After off-gassing ceases Cooling Ice Bath Cooling (Maintain T < 20°C) Cooling->Quench Continuous cooling Adjust Neutralization (Add Base/Acid) Check->Adjust If pH < 6 or > 8 Dispose Transfer to EHS Aqueous/Organic Waste Check->Dispose If pH 6-8 Adjust->Check

Fig 1: Controlled quenching and neutralization workflow for acid chloride disposal.

Waste Stream Integration

Once the (2,5-Dioxoimidazolidin-4-yl)acetyl chloride has been fully quenched and the resulting solution neutralized, the chemical threat is neutralized. The remaining mixture consists of harmless salts (e.g., NaCl), the esterified or hydrolyzed hydantoin derivative, and the solvents used.

  • Segregation: Transfer the neutralized mixture to a designated, properly labeled hazardous waste container. Do not tightly seal the container immediately; allow it to rest loosely capped in the fume hood for 12 hours to ensure no delayed CO2​ or HCl off-gassing pressurizes the vessel[5].

  • Labeling: Label the waste container with all constituents, e.g., "Non-reactive Organic/Aqueous Waste: Contains THF, Methanol, Water, NaCl, and Hydantoin-5-acetic acid derivatives. pH 7."

  • Compliance: Dispose of the container through your institution's Environmental Health and Safety (EHS) department in strict accordance with local environmental regulations (e.g., EPA RCRA guidelines in the US)[5].

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academy Press, Washington, D.C., 1995. Available at:[Link]

  • Yufeng Chemical. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Available at:[Link]

  • Organic Syntheses. General Procedures for Exotherm Control in Acid Chloride Reactions. Org. Synth. 2012, 89, 44-54. Available at: [Link]

Sources

Handling

Personal protective equipment for handling (2,5-Dioxoimidazolidin-4-yl)acetyl chloride

As a Senior Application Scientist, I frequently consult on the safe integration of highly reactive intermediates into synthetic workflows. (2,5-Dioxoimidazolidin-4-yl)acetyl chloride —a hydantoin derivative featuring a h...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on the safe integration of highly reactive intermediates into synthetic workflows. (2,5-Dioxoimidazolidin-4-yl)acetyl chloride —a hydantoin derivative featuring a highly reactive acyl chloride functional group—is a potent electrophile used in the synthesis of complex active pharmaceutical ingredients (APIs). However, its chemical utility is inextricably linked to its severe hazard profile.

To handle this compound safely, laboratory personnel must move beyond rote memorization of safety data sheets and understand the mechanistic causality behind its reactivity.

Mechanistic Hazard Profile

The acyl chloride moiety is highly susceptible to nucleophilic attack. Upon exposure to ambient moisture or water, it undergoes rapid, exothermic hydrolysis, yielding (2,5-dioxoimidazolidin-4-yl)acetic acid and evolving hydrogen chloride (HCl) gas [1].

  • Inhalation Toxicity: Inhalation of acyl chloride vapors or the evolved HCl gas can cause delayed pulmonary edema. Because acid chlorides often have low initial water solubility, they can penetrate deep into the lower respiratory tract (alveoli) before hydrolyzing, releasing corrosive HCl directly into sensitive lung tissue[2].

  • Dermal Corrosivity: Contact with the skin results in severe chemical burns. The reaction with moisture on the skin is highly exothermic, causing immediate and deep tissue destruction[2].

Personal Protective Equipment (PPE) Matrix

To mitigate these risks, a robust PPE strategy is non-negotiable. The following table outlines the quantitative specifications and the mechanistic reasoning for each required PPE component.

PPE CategoryQuantitative SpecificationMechanistic Causality
Hand Protection Polychloroprene or Nitrile (Thickness 0.4 mm)Acid chlorides rapidly degrade standard latex. Polychloroprene provides a robust barrier against acyl chloride permeation and prevents dermal hydrolysis[3].
Eye/Face Protection ANSI Z87.1 Splash Goggles + Full Face ShieldPrevents severe corneal damage from accidental splattering and shields the mucous membranes from corrosive HCl vapor condensation[4].
Body Protection Flame-resistant (FR) lab coat + Chemical-resistant apronPrevents dermal exposure. Acid chlorides react exothermically with skin moisture, causing deep, delayed chemical burns[2].
Engineering Controls Fume Hood (Face Velocity: 80–120 fpm)Captures and exhausts evolved HCl gas, strictly mitigating the risk of inhalation-induced pulmonary edema[2].

Operational Workflow: Quenching and Disposal Protocol

Never dispose of unreacted acid chlorides directly into aqueous waste streams. The resulting exothermic hydrolysis can cause violent splattering and rapid off-gassing of toxic HCl[5]. Instead, we utilize an alcohol-based quenching protocol to convert the acid chloride into a stable ester prior to disposal[5].

QuenchWorkflow Start Unreacted Acid Chloride Dilution Dilute in Inert Solvent (DCM / Toluene) Start->Dilution Step 1 Cooling Cool to 0-5°C (Ice-Water Bath) Dilution->Cooling Step 2 Quench Slow Addition of Anhydrous Methanol Cooling->Quench Step 3 Neutralize Neutralize with Aqueous NaHCO3 Quench->Neutralize Step 4 Dispose Separate Layers & Dispose as Halogenated Waste Neutralize->Dispose Step 5

Logical workflow for the safe quenching and disposal of reactive acid chlorides.

Step-by-Step Quenching Methodology

This protocol is designed as a self-validating system; visual cues (like temperature stability and gas evolution) dictate the pace of the operation.

  • Preparation: Ensure the fume hood is operating at maximum airflow. Don full PPE as outlined in the matrix above.

  • Dilution: Never attempt to quench pure (2,5-Dioxoimidazolidin-4-yl)acetyl chloride. Dilute the reaction mixture or residue with a minimum of 10 volumes of an inert solvent, such as anhydrous dichloromethane (DCM) or toluene[6].

  • Thermal Control: Place the reaction flask in an ice-water bath. Allow the internal temperature to equilibrate to 0–5 °C[6]. Causality: This suppresses the kinetic energy of the impending exothermic reaction, preventing solvent boil-off.

  • Alcohol-Based Quenching: Using a pressure-equalizing addition funnel, slowly add anhydrous methanol or ethanol dropwise[5]. Causality: Alcohols act as milder nucleophiles compared to water, converting the acid chloride into a stable hydantoin-acetate ester while releasing HCl gas at a controlled, manageable rate[5].

  • Neutralization: Once the addition is complete and the exotherm has subsided, slowly add a saturated aqueous solution of sodium bicarbonate ( NaHCO3​ ) to neutralize the dissolved HCl[6]. Self-Validation: Monitor for CO2​ evolution (bubbling). The cessation of bubbling indicates that all residual acid has been neutralized.

  • Phase Separation & Disposal: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. The organic layer (containing the esterified product/waste and halogenated solvent) must be collected in a clearly labeled halogenated organic waste container for specialized incineration[6].

Emergency Logistics: Spill Response Plan

In the event of an accidental spill of (2,5-Dioxoimidazolidin-4-yl)acetyl chloride, immediate and calculated action is required to prevent atmospheric contamination.

Step-by-Step Spill Mitigation
  • Evacuation & Isolation: Immediately evacuate personnel from the immediate vicinity and ensure fume hood sashes are lowered to maximize laboratory exhaust ventilation[6].

  • PPE Escalation: Responders must don a respirator equipped with acid gas/organic vapor cartridges, heavy-duty polychloroprene gloves, and a chemical-resistant suit[6].

  • Containment (Strictly No Water): Never use water to clean an acid chloride spill. Cover the spilled liquid entirely with a calcined absorbent product (e.g., Zorb-All, Oil-Dri) or dry sand[7]. Do not use combustible absorbents like sawdust, which can ignite upon contact with reactive acids.

  • Collection: Carefully sweep the absorbed material using a non-sparking dustpan and brush. Place the residue into a chemically compatible, sealable hazardous waste container[7].

  • Surface Decontamination: Once the bulk reactive material is removed, wipe down the area with a dilute alkaline solution (e.g., sodium bicarbonate) to neutralize residual acidity, followed by soap and water[7].

References

  • Chemistry Acid Chloride | SATHEE JEE - IIT Kanpur . Safety Considerations and Synthesis. Retrieved from: [Link]

  • How to Quench Acid Chlorides? 5 Key Methods for Safe Handling - Yufeng . Alcohol-Based Quenching Methodologies. Retrieved from: [Link]

  • ICSC 0210 - ACETYL CHLORIDE . International Labour Organization (ILO) Hazard Prevention. Retrieved from:[Link]

  • Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching - Wolfa . Emergency Quenching and Dilution Protocols. Retrieved from: [Link]

  • Chemical Spills - Environmental Health Safety and Laboratory Operations - Rice University . Acid Chloride Spill Mitigation and Absorbents. Retrieved from: [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,5-Dioxoimidazolidin-4-yl)acetyl chloride
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(2,5-Dioxoimidazolidin-4-yl)acetyl chloride
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